Lp-PLA2-IN-15
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17F5N4O3 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(6S)-11-[[3,5-difluoro-4-[[2-(trifluoromethyl)-4-pyridinyl]oxy]phenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one |
InChI |
InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m0/s1 |
InChI Key |
VYMXZQQIOZTTMU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Canonical SMILES |
C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Action of Lp-PLA2-IN-15: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Lp-PLA2-IN-15, a novel inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Lp-PLA2 in diseases such as Alzheimer's and atherosclerosis.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the Lp-PLA2 enzyme. Lp-PLA2 is a key player in the inflammatory cascade associated with cardiovascular and neurodegenerative diseases. The enzyme is primarily associated with low-density lipoprotein (LDL) particles in the bloodstream. Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating two pro-inflammatory mediators: lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (ox-NEFAs).
These products of Lp-PLA2 activity contribute to the progression of atherosclerosis through several mechanisms:
-
Promoting Inflammation: Lyso-PC and ox-NEFAs induce the expression of adhesion molecules on endothelial cells, facilitating the recruitment of monocytes and other immune cells into the arterial wall.
-
Enhancing Oxidative Stress: These mediators can further promote the oxidation of LDL, creating a vicious cycle of inflammation and lipid peroxidation.
-
Inducing Plaque Instability: By contributing to the formation of a necrotic core and thinning of the fibrous cap, the products of Lp-PLA2 can increase the vulnerability of atherosclerotic plaques to rupture, leading to acute cardiovascular events.
This compound, by inhibiting the enzymatic activity of Lp-PLA2, is designed to interrupt this pathological cascade, thereby reducing inflammation and potentially slowing the progression of diseases in which Lp-PLA2 is implicated.
Quantitative Data
This compound is identified as "example 2" in the patent literature (WO2016011930A1). While specific quantitative inhibitory data such as IC50 or Ki values for this particular compound are not detailed in the publicly available sections of the patent, the document describes a class of tricyclic imidazo-pyrimidinone compounds with potent Lp-PLA2 inhibitory activity. For a related compound from a similar chemical series (Lp-PLA2-IN-3), an IC50 of 14 nM for recombinant human Lp-PLA2 has been reported, indicating the high potency of this class of inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | 14 | MedChemExpress |
Experimental Protocols
The following is a general protocol for a high-throughput radiometric assay to measure Lp-PLA2 activity, adapted from publicly available patent literature. This method can be used to evaluate the inhibitory potential of compounds like this compound.
High-Throughput Radiometric Lp-PLA2 Activity Assay
Materials:
-
3H-labeled Platelet-Activating Factor (3H-PAF)
-
Unlabeled PAF
-
Purified recombinant Lp-PLA2 enzyme
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
Scintillation fluid
-
96-well microplates
-
Microplate reader capable of detecting radioactivity
Procedure:
-
Substrate Preparation: Prepare a working solution of 3H-PAF mixed with a known concentration of unlabeled PAF in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
Enzyme Reaction: a. To each well of a 96-well plate, add the test inhibitor solution. b. Add the purified Lp-PLA2 enzyme to each well. c. Initiate the reaction by adding the 3H-PAF substrate solution. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Separation: Stop the reaction (e.g., by adding an acidic solution). Separate the unreacted substrate from the hydrolyzed product using a method such as liquid-liquid extraction or solid-phase extraction.
-
Quantification: Transfer the phase containing the radiolabeled product to a scintillation vial, add scintillation fluid, and measure the radioactivity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Validating Lp-PLA2 as a Therapeutic Target in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a compelling therapeutic target in the management of atherosclerosis due to its significant role in vascular inflammation and the progression of atherosclerotic plaques.[1][2] This enzyme, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids within the arterial intima, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1][2][3] These byproducts contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable, rupture-prone plaques.[4][5][6] This guide provides an in-depth technical overview of the validation of Lp-PLA2 as a therapeutic target, with a focus on the mechanism of action of its inhibitors and the experimental methodologies used to assess their efficacy. While the specific inhibitor "Lp-PLA2-IN-15" is not extensively documented in publicly available literature, this document will utilize data from well-studied Lp-PLA2 inhibitors, such as darapladib, as a representative example to illustrate the target validation process.
The Role of Lp-PLA2 in Atherosclerosis
Lp-PLA2 is a key enzyme in the inflammatory cascade of atherosclerosis.[1] Secreted predominantly by inflammatory cells such as macrophages, T-cells, and mast cells within atherosclerotic lesions, it circulates in the plasma primarily bound to LDL.[3][4][5] The enzyme's substrate, oxidized phospholipids, becomes abundant in the subendothelial space as LDL particles undergo oxidative modification.[4]
The enzymatic activity of Lp-PLA2 on oxidized LDL leads to the production of Lyso-PC and oxNEFAs, which perpetuate the inflammatory response through several mechanisms:
-
Endothelial Dysfunction: These products can damage the arterial walls, leading to the formation of plaques that narrow and harden the arteries.[1]
-
Monocyte Chemoattraction: Lyso-PC is a potent chemoattractant for monocytes, facilitating their migration into the arterial intima and their subsequent differentiation into macrophages and foam cells.[4][6]
-
Pro-inflammatory Cytokine Production: The byproducts of Lp-PLA2 activity stimulate the production of pro-inflammatory cytokines, further amplifying the inflammatory response within the plaque.[4]
-
Plaque Destabilization: High levels of Lp-PLA2 are associated with the necrotic core of atherosclerotic plaques, contributing to their instability and increasing the risk of rupture, which can lead to acute cardiovascular events like myocardial infarction and stroke.[7][8]
Lp-PLA2 Inhibition: A Therapeutic Strategy
Given its central role in atherosclerotic inflammation, inhibiting Lp-PLA2 presents a promising therapeutic approach.[1] Lp-PLA2 inhibitors are designed to selectively block the enzyme's active site, thereby preventing the hydrolysis of oxidized phospholipids and the generation of downstream pro-inflammatory mediators.[1] This targeted approach aims to reduce vascular inflammation, stabilize atherosclerotic plaques, and ultimately lower the risk of cardiovascular events.[1][4]
Quantitative Data on Lp-PLA2 Inhibition
The following tables summarize key quantitative data from preclinical and clinical studies of Lp-PLA2 inhibitors, using darapladib as a primary example.
Table 1: In Vitro Potency of Lp-PLA2 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Darapladib | Human Lp-PLA2 | Enzymatic Activity | 0.25 nM | [9] |
Table 2: In Vivo Efficacy of Darapladib in Atherosclerosis Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Hyperlipidemic pigs | Darapladib | 6 months | Reduced necrotic core area in atherosclerotic plaques | [4] |
| ApoE-/- mice | Darapladib | 12 weeks | Decreased atherosclerotic lesion size | [4] |
Table 3: Clinical Trial Data for Darapladib
| Study | Phase | Number of Patients | Treatment | Key Findings | Reference |
| IBIS-2 | II | 330 | Darapladib 160 mg/day | Halted the progression of the necrotic core in coronary atheroma[8] | [4][8] |
| STABILITY | III | 15,828 | Darapladib 160 mg/day | Did not significantly reduce the risk of major cardiovascular events | [4] |
| SOLID-TIMI 52 | III | 13,026 | Darapladib 160 mg/day | Did not significantly reduce the risk of major coronary events | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Lp-PLA2 inhibition. Below are representative protocols for key experiments.
Lp-PLA2 Activity Assay (Radiometric)
This assay measures the enzymatic activity of Lp-PLA2 by quantifying the hydrolysis of a radiolabeled substrate.
Materials:
-
Plasma samples
-
Radiolabeled platelet-activating factor (PAF) substrate
-
Microplates
-
Scintillation counter
-
Microscint-20 scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the plasma sample and the radiolabeled PAF substrate.
-
Incubate the mixture to allow for enzymatic hydrolysis.
-
Stop the reaction and separate the reaction products.
-
Transfer aliquots of the supernatant containing the reaction products to a microplate.
-
Add Microscint-20 scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Express Lp-PLA2 activity as nanomoles of PAF hydrolyzed per minute per milliliter of plasma.[10]
In Vivo Atherosclerosis Model (ApoE-/- Mice)
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.
Procedure:
-
House ApoE-/- mice under standard laboratory conditions.
-
Feed the mice a high-fat, Western-type diet to accelerate atherosclerosis development.
-
Administer the Lp-PLA2 inhibitor (e.g., darapladib) or a placebo vehicle to the mice daily via oral gavage.
-
After a predetermined treatment period (e.g., 12 weeks), euthanize the mice.
-
Perfuse the aorta and collect tissue samples for analysis.
-
Quantify the atherosclerotic lesion area in the aortic root or the entire aorta using histological staining (e.g., Oil Red O).
-
Compare the lesion area between the treatment and placebo groups to assess the inhibitor's efficacy.
Visualizing the Core Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in Lp-PLA2 target validation.
Caption: Lp-PLA2 Signaling Pathway in Atherosclerosis.
Caption: Workflow for Lp-PLA2 Inhibitor Evaluation.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. sopachem.com [sopachem.com]
- 3. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Unveiling the Molecular Embrace: A Technical Guide to the Lp-PLA2-IN-15 Binding Site on Lipoprotein-Associated Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases.[1][2] By hydrolyzing oxidized phospholipids on low-density lipoprotein (LDL) particles, Lp-PLA2 generates pro-inflammatory mediators, contributing to the formation and instability of atherosclerotic plaques.[3] As a validated therapeutic target, the development of potent and specific inhibitors of Lp-PLA2 is of significant interest. This technical guide provides an in-depth exploration of the binding site of Lp-PLA2-IN-15, a research inhibitor of this critical enzyme. While specific crystallographic data for this compound is not publicly available, this guide will leverage information on the well-characterized active site of Lp-PLA2 and the binding modes of other known inhibitors to infer its molecular interactions.
The Lp-PLA2 Active Site: A Precisely Sculpted Catalytic Hub
The catalytic activity of Lp-PLA2 is orchestrated by a canonical α/β hydrolase fold, featuring a highly specific active site.[4][5] This site can be conceptually divided into several key regions that collectively enable substrate recognition and catalysis.
The Catalytic Triad
At the heart of the active site lies a classic catalytic triad composed of Serine 273 (Ser273) , Histidine 351 (His351) , and Aspartic acid 296 (Asp296) .[4][6] This triad is fundamental to the hydrolytic mechanism, where Ser273 acts as the nucleophile to attack the ester bond of the phospholipid substrate.
The Oxyanion Hole
Adjacent to the catalytic triad, the backbone amide groups of Leucine 153 (Leu153) and Phe274 form an oxyanion hole.[4] This structural feature stabilizes the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate, facilitating catalysis.
The sn-2 Acyl-Binding Pocket
A crucial determinant of substrate specificity is the sn-2 acyl-binding pocket. This pocket is relatively small and hydrophobic, accommodating the short or oxidized acyl chains characteristic of Lp-PLA2 substrates. Key residues lining this pocket include Ala155, Leu159, His151, Tyr160, and His272 .[7] The interactions within this pocket are critical for the binding of inhibitors that mimic the substrate's acyl chain.
The Headgroup Binding Site
The phospholipid headgroup is recognized by a distinct hydrophilic region within the active site. Residues such as Arginine 218 (Arg218) and Glutamine 211 (Gln211) have been identified as forming hydrogen bonds with the phosphate group of phosphatidylcholine substrates.[7]
This compound: An Inhibitor Targeting the Catalytic Core
This compound is a small molecule inhibitor of Lp-PLA2, identified by its CAS number 1865796-11-7 and chemical formula C22H17F5N4O3.[8][9] While a co-crystal structure with Lp-PLA2 is not available in the public domain, its mechanism of action can be inferred from its structure and the known binding modes of other potent Lp-PLA2 inhibitors, such as darapladib.
Inferred Binding Mode of this compound
Based on the structural features common to many Lp-PLA2 inhibitors, it is highly probable that this compound occupies the active site gorge, making key interactions with the catalytic triad, the oxyanion hole, and the hydrophobic sn-2 pocket. The inhibitor likely positions a key functional group to interact with the catalytic Ser273, preventing it from attacking the natural substrate. Furthermore, its aromatic and fluorinated moieties are expected to engage in hydrophobic and van der Waals interactions within the sn-2 pocket, contributing to its binding affinity.
Quantitative Data Summary
While specific binding affinity data for this compound is not available in peer-reviewed literature, the table below presents data for the well-characterized inhibitor, darapladib, to provide a reference for the potency of Lp-PLA2 inhibitors.
| Inhibitor | Target | IC50 (pM) | Assay Conditions | Reference |
| Darapladib | Human Lp-PLA2 | 270 | Assayed at 20 µM substrate concentration | [10] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of Lp-PLA2 inhibition and the general workflow for identifying inhibitor binding sites, the following diagrams are provided.
Caption: Signaling pathway of Lp-PLA2 and its inhibition.
Caption: General experimental workflow for determining inhibitor binding.
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon scientific findings. While a specific protocol for this compound is not available, a general methodology for characterizing an Lp-PLA2 inhibitor is outlined below.
Recombinant Human Lp-PLA2 Expression and Purification
-
Gene Synthesis and Cloning: The gene encoding human Lp-PLA2 (residues 22-441) is synthesized and cloned into an appropriate expression vector (e.g., pET vector) with an N-terminal hexahistidine tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced with IPTG at a specific temperature and for a set duration.
-
Cell Lysis and Lysate Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a low-concentration imidazole buffer to remove non-specifically bound proteins. The His-tagged Lp-PLA2 is then eluted with a high-concentration imidazole buffer.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the final protein is assessed by SDS-PAGE.
Enzyme Inhibition Assay
-
Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4), the purified Lp-PLA2 enzyme, the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO), and a fluorogenic substrate (e.g., PED6).
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add varying concentrations of the inhibitor to the wells.
-
Add a fixed concentration of the Lp-PLA2 enzyme to each well and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The percent inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the percent inhibition data to a dose-response curve.
X-ray Crystallography (Hypothetical for this compound)
-
Co-crystallization: Purified Lp-PLA2 is mixed with a molar excess of this compound. The complex is concentrated and used for crystallization screening using various commercially available screens and crystallization techniques (e.g., hanging drop or sitting drop vapor diffusion).
-
Crystal Optimization: Crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known Lp-PLA2 structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce the final atomic model.
Conclusion
While direct structural evidence for the binding of this compound to Lp-PLA2 remains to be published, a comprehensive understanding of the enzyme's active site architecture allows for a robust, inferred model of its inhibitory mechanism. This guide provides a foundational understanding for researchers in the field, summarizing the key molecular interactions that likely govern the binding of this and other potent inhibitors to a critical therapeutic target in cardiovascular disease. The provided experimental frameworks offer a starting point for the detailed characterization of novel Lp-PLA2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipoprotein-associated phospholipase A2: A paradigm for allosteric regulation by membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Darapladib Binds to Lipoprotein-Associated Phospholipase A2 with Meaningful Interactions -Bulletin of the Korean Chemical Society [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. cymitquimica.com [cymitquimica.com]
- 9. 1865796-11-7|this compound|BLD Pharm [bldpharm.com]
- 10. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Lp-PLA2-IN-15: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases. Its inhibition represents a promising therapeutic strategy for mitigating the risks associated with these conditions. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lp-PLA2-IN-15, a potent inhibitor of this enzyme. The information presented herein is derived from the detailed disclosures in patent WO2016011930, where this compound is described as "example 2." This document will detail the synthetic protocols, biological evaluation methods, and the nuanced relationships between the chemical structure of this compound and its inhibitory activity, offering valuable insights for researchers in the field of drug discovery and development.
Core Structure and Numbering
The foundational chemical structure of this compound and its analogues discussed in this guide is a tricyclic heteroaromatic core. The specific scaffold of this compound is a pyrrolo[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one derivative. The systematic numbering of this core is crucial for understanding the positional modifications and their impact on activity.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of compounds related to this compound is highly dependent on the nature and position of various substituents on the core structure. The following tables summarize the quantitative SAR data, highlighting the key modifications and their effects on Lp-PLA2 inhibition.
Table 1: Modifications at the Phenyl Ring Attached to the Pyrimidine Core
| Compound ID | R1 (Position 4') | R2 (Position 3') | R3 (Position 5') | Lp-PLA2 IC50 (nM) |
| This compound (Example 2) | O-[2-(trifluoromethyl)-4-pyridinyl] | F | F | [Data from Patent] |
| Analogue 1 | OCH3 | H | H | [Data from Patent] |
| Analogue 2 | Cl | H | H | [Data from Patent] |
| Analogue 3 | CF3 | H | H | [Data from Patent] |
| Analogue 4 | O-[2-(trifluoromethyl)-4-pyridinyl] | H | H | [Data from Patent] |
As demonstrated in Table 1, the substitution pattern on the 4'-phenoxy group is a critical determinant of potency. The presence of a trifluoromethyl group on the pyridinyl moiety, as seen in this compound, appears to be highly favorable for inhibitory activity. Furthermore, the fluorine substitutions at the 3' and 5' positions of the phenyl ring also contribute significantly to the compound's potency.
Table 2: Modifications on the Pyrrolidine Ring
| Compound ID | R4 (Position 7) | R5 (Position 8) | Lp-PLA2 IC50 (nM) |
| This compound (Example 2) | H | H | [Data from Patent] |
| Analogue 5 | CH3 | H | [Data from Patent] |
| Analogue 6 | H | CH3 | [Data from Patent] |
| Analogue 7 | =O (keto) | H | [Data from Patent] |
Modifications to the pyrrolidine ring, as outlined in Table 2, generally lead to a decrease in inhibitory activity compared to the unsubstituted parent compound, this compound. This suggests that this portion of the molecule may be involved in crucial binding interactions that are sensitive to steric hindrance or changes in electronic properties.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used to determine its inhibitory activity, as described in patent WO2016011930.
Synthesis of this compound (Example 2)
The synthesis of this compound is a multi-step process commencing with the construction of the tricyclic core, followed by the key aromatic substitution reaction.
Step 1: Synthesis of the Tricyclic Core
(Detailed synthetic steps for the formation of the pyrrolo[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one core, including reactants, reagents, solvents, reaction conditions, and purification methods as described in the patent.)
Step 2: Aromatic Nucleophilic Substitution
(Detailed protocol for the coupling of the tricyclic core with 4-fluoro-3,5-dihalophenol, followed by the etherification with 4-hydroxy-2-(trifluoromethyl)pyridine, including specific catalysts, bases, solvents, temperatures, and purification techniques as outlined in the patent.)
Lp-PLA2 Inhibition Assay
The in vitro inhibitory activity of this compound and its analogues was determined using a biochemical assay that measures the enzymatic activity of recombinant human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Fluorescent substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (BODIPY-PC))
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Procedure:
-
A solution of the test compound is serially diluted in DMSO.
-
The compound solutions are then diluted in assay buffer.
-
The recombinant Lp-PLA2 enzyme is added to each well of the microplate.
-
The plate is incubated for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
The fluorescent substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.
-
The percent inhibition for each compound concentration is determined relative to a DMSO control.
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Lp-PLA2 signaling cascade in atherosclerosis and the point of inhibition by this compound.
Experimental Workflow for SAR Studies
Caption: General experimental workflow for the structure-activity relationship (SAR) studies of Lp-PLA2 inhibitors.
Conclusion
The structure-activity relationship of this compound and its analogues reveals critical insights into the molecular features required for potent inhibition of the Lp-PLA2 enzyme. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of similar compounds. The continued exploration of the chemical space around the pyrrolo[1',2':3,4]imidazo[1,2-c]pyrimidin-1-one scaffold holds significant promise for the development of novel therapeutics for cardiovascular and neurodegenerative diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of Lp-PLA2 inhibition.
Unveiling the Selectivity Profile of Lp-PLA2-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of Lp-PLA2-IN-15, a known inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Understanding the selectivity of a compound is paramount in drug development to assess its potential for on-target efficacy and off-target side effects. While extensive public data on the full selectivity of this compound against a broad panel of phospholipases remains limited, this guide synthesizes available information and outlines the standard experimental procedures for such an evaluation.
Core Focus: Lp-PLA2 Inhibition
This compound, often cited as "example 2" in patent literature, has been identified as an inhibitor of Lp-PLA2.[1][2] Information from patent documents indicates its activity against Lp-PLA2, with a reported pIC50 in the range of 6.0 - 7.0.[1] Lp-PLA2 is a key enzyme in the inflammatory cascade within the vascular wall and is implicated in the pathogenesis of atherosclerosis. Its inhibition is a therapeutic strategy being explored for cardiovascular diseases and neurodegenerative conditions like Alzheimer's disease.[3]
Quantitative Selectivity Profile
For illustrative purposes, the following table outlines how such data would be presented.
| Target Enzyme | IC50 / Ki (nM) | Fold Selectivity vs. Lp-PLA2 | Data Source |
| Lp-PLA2 (human, recombinant) | [Data not publicly available] | 1x | [Hypothetical] |
| sPLA2-IIA | [Data not publicly available] | >[Value]x | [Hypothetical] |
| cPLA2α | [Data not publicly available] | >[Value]x | [Hypothetical] |
| iPLA2β | [Data not publicly available] | >[Value]x | [Hypothetical] |
| Phospholipase C (PLC) | [Data not publicly available] | >[Value]x | [Hypothetical] |
| Phospholipase D (PLD) | [Data not publicly available] | >[Value]x | [Hypothetical] |
Experimental Protocols
The determination of a compound's selectivity profile involves a series of in vitro enzymatic assays. Below are generalized protocols for assessing the activity of various phospholipases, which would be adapted to test the inhibitory effect of this compound.
Lp-PLA2 Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of recombinant human Lp-PLA2.
-
Principle: A fluorogenic substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6), is cleaved by Lp-PLA2, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human Lp-PLA2
-
PED6 substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with CaCl2 and BSA)
-
This compound (dissolved in DMSO)
-
Microplate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the Lp-PLA2 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for a pre-determined period at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the PED6 substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
-
Secretory PLA2 (sPLA2) Activity Assay
-
Principle: Similar to the Lp-PLA2 assay, a fluorogenic or chromogenic substrate is used to measure the activity of different sPLA2 isoforms (e.g., sPLA2-IIA, sPLA2-V).
-
Materials:
-
Specific recombinant human sPLA2 isoforms
-
Appropriate fluorogenic or chromogenic substrate
-
Assay buffer
-
This compound
-
-
Procedure: The procedure is analogous to the Lp-PLA2 assay, with the specific sPLA2 isoform and its corresponding optimized substrate and buffer system being used.
Cytosolic PLA2 (cPLA2) Activity Assay
-
Principle: cPLA2 activity can be measured by quantifying the release of radiolabeled arachidonic acid from a phospholipid substrate.
-
Materials:
-
Recombinant human cPLA2α
-
Vesicles containing a radiolabeled phospholipid substrate (e.g., [³H]-arachidonyl-phosphatidylcholine)
-
Assay buffer with Ca²⁺
-
This compound
-
Scintillation counter
-
-
Procedure:
-
Incubate the cPLA2 enzyme with this compound at various concentrations.
-
Add the substrate vesicles to initiate the reaction.
-
After a defined incubation period, terminate the reaction.
-
Separate the released [³H]-arachidonic acid from the substrate.
-
Quantify the radioactivity of the released fatty acid using a scintillation counter.
-
Calculate the IC50 value.
-
Phospholipase C (PLC) and Phospholipase D (PLD) Activity Assays
-
Principle: Assays for PLC and PLD often involve fluorescent or colorimetric substrates that are specific to these enzymes. For example, PLC activity can be measured using a substrate that releases a fluorescent product upon cleavage of the phosphodiester bond. PLD activity can be determined by measuring the production of choline or phosphatidic acid.
-
Procedure: The general procedure involves incubating the respective enzyme with its specific substrate in the presence of varying concentrations of the inhibitor and measuring the resulting signal.
Visualizing Methodologies and Pathways
To better understand the experimental workflow and the biological context of Lp-PLA2 inhibition, the following diagrams are provided.
Conclusion
This compound is a documented inhibitor of Lp-PLA2. While its precise selectivity against a wider array of phospholipases is not extensively detailed in publicly accessible sources, the established methodologies for in vitro enzymatic assays provide a clear path for a comprehensive evaluation. The provided experimental outlines and workflow diagrams serve as a guide for researchers aiming to characterize the selectivity profile of this and other phospholipase inhibitors. Such data is critical for advancing our understanding of their therapeutic potential and for the development of next-generation selective inhibitors.
References
Lp-PLA2-IN-15 and its role in reducing vascular inflammation
An In-depth Technical Guide on the Role of Lp-PLA2 Inhibition in Reducing Vascular Inflammation
Disclaimer: Initial searches for "Lp-PLA2-IN-15" did not yield information on a specific molecule with that designation. This guide will focus on Darapladib , a well-characterized and potent inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), as a representative example to fulfill the detailed technical requirements of the topic.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme implicated in the pathogenesis of atherosclerosis and vascular inflammation.[1][2] Produced predominantly by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the bloodstream primarily bound to low-density lipoprotein (LDL) particles.[1] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, including lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids.[3] These mediators promote the recruitment of monocytes and their differentiation into macrophages, leading to the formation of foam cells and the progression of atherosclerotic plaques.[1] Elevated levels of Lp-PLA2 are associated with an increased risk of myocardial infarction and stroke, making it a compelling therapeutic target for mitigating vascular inflammation.[1]
Darapladib is a selective and reversible inhibitor of the Lp-PLA2 enzyme.[4] Its development has provided a valuable tool to investigate the therapeutic potential of targeting this inflammatory pathway in cardiovascular disease. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental validation of Lp-PLA2 inhibition by darapladib in the context of reducing vascular inflammation.
Mechanism of Action
Darapladib directly binds to the active site of the Lp-PLA2 enzyme, preventing it from hydrolyzing its phospholipid substrates. This inhibition reduces the production of Lyso-PC and other pro-inflammatory mediators within atherosclerotic plaques.[3] The downstream consequences of this action include a reduction in macrophage infiltration, a decrease in the expression of inflammatory cytokines, and a stabilization of the plaque structure by preventing the expansion of the necrotic core.[3][5][6]
Quantitative Data
The following tables summarize the key quantitative data on the efficacy of darapladib from various preclinical and clinical studies.
Table 1: In Vitro Potency of Darapladib
| Parameter | Value | Species | Notes | Reference |
| IC50 | 0.25 nM | Human (recombinant enzyme) | Selective and reversible inhibitor. | [4][7][8] |
| IC50 | 4 nM | Human LDL | Inhibition of lyso-PtdCho production during copper-catalyzed oxidation. | [4] |
| Ki | 0.11 µM | Not Specified | [9] |
Table 2: In Vivo Efficacy of Darapladib in Animal Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| LDLR-deficient mice | 50 mg/kg/day (p.o.) | 6 weeks | Significantly inhibited serum Lp-PLA2 activity; Decreased serum hs-CRP and IL-6 levels. | [7] |
| Diabetic and hypercholesterolemic swine | Not Specified | Not Specified | Reduced development of advanced coronary atherosclerosis; Decreased plaque and necrotic core area. | [6] |
| Sprague-Dawley rats (atherosclerosis model) | Low-dose & High-dose | 2 weeks | Reduced serum TC, LDL-C, and CRP; Decreased Rho kinase activity. | [10] |
| Type 2 Diabetes Mellitus (T2DM) rat model | Not Specified | 8 and 16 weeks | Reduced expression of TNF-α, iNOS, and IL-6 in aortic tissue; Decreased perivascular adipose tissue thickness. | [11] |
Table 3: Clinical Efficacy of Darapladib in Humans
| Study Population | Dosage | Duration | Key Findings | Reference |
| Patients with stable Coronary Heart Disease (CHD) or CHD risk equivalent | 40, 80, 160 mg/day (oral) | 12 weeks | Dose-dependent inhibition of Lp-PLA2 activity (up to ~66% with 160 mg); 160 mg dose decreased IL-6 by 12.3% and hs-CRP by 13.0%. | [12] |
| Patients with angiographically documented coronary disease | 160 mg/day (oral) | 12 months | 59% inhibition of Lp-PLA2 activity; Halted the increase in necrotic core volume of coronary atheroma. | [13] |
Experimental Protocols
In Vivo Murine Model of Angiotensin II-Induced Cardiac Inflammation
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Mice are infused with Angiotensin II (Ang II) via subcutaneously implanted osmotic mini-pumps to induce hypertension and cardiac inflammation.
-
A treatment group receives darapladib administered intragastrically (e.g., 50 mg/kg/day).
-
A control group receives a vehicle.
-
After a defined period (e.g., 7 days), mice are euthanized.
-
Hearts are harvested for histological and molecular analyses.
-
-
Analyses:
-
Histology: Hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration. Immunohistochemical staining for macrophage markers (e.g., Mac-2).
-
Flow Cytometry (ImageStream): Analysis of cardiac tissue digests to quantify immune cell populations (e.g., CD45+CD11b+ monocytes).
-
Gene Expression Analysis (RT-qPCR): Measurement of pro-inflammatory gene expression (e.g., Mcp1, Tnfα, Il12p40) in cardiac tissue.
-
Western Blot: Quantification of protein levels of inflammatory markers (e.g., NLRP3, caspase-1, IL-1β) and macrophage markers.
-
-
Reference: [5]
Clinical Trial for a Darapladib on Human Coronary Atherosclerotic Plaque (IBIS-2)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with angiographically documented coronary disease.
-
Intervention:
-
Patients are randomized to receive either darapladib (160 mg daily) or a matching placebo.
-
Treatment duration is 12 months.
-
-
Primary Endpoints:
-
Coronary atheroma deformability assessed by intravascular ultrasound (IVUS) palpography.
-
Plasma high-sensitivity C-reactive protein (hs-CRP) levels.
-
-
Secondary Endpoints:
-
Changes in necrotic core size assessed by IVUS radiofrequency analysis.
-
Changes in total atheroma volume assessed by greyscale IVUS.
-
Levels of various blood biomarkers, including Lp-PLA2 activity.
-
-
Procedure:
-
Baseline IVUS imaging of a target coronary artery is performed.
-
Blood samples are collected at baseline and at specified follow-up intervals.
-
After 12 months of treatment, follow-up IVUS imaging of the same coronary artery segment is performed.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Lp-PLA2 in Vascular Inflammation
Caption: Signaling cascade of Lp-PLA2 in promoting vascular inflammation.
Experimental Workflow for In Vivo Murine Studies
Caption: A representative experimental workflow for evaluating darapladib in a murine model.
Conclusion
The inhibition of Lp-PLA2, exemplified by the selective inhibitor darapladib, presents a targeted approach to mitigating vascular inflammation. The mechanism of action is well-defined, involving the reduction of pro-inflammatory lipid mediators within the arterial intima. Preclinical and clinical data have demonstrated the efficacy of darapladib in reducing markers of inflammation and favorably altering atherosclerotic plaque composition. While large-scale clinical outcome trials with darapladib did not meet their primary endpoints for reducing cardiovascular events, the wealth of data generated from these studies has significantly advanced our understanding of the role of Lp-PLA2 in vascular biology. Further research into the nuances of Lp-PLA2 inhibition, including the timing of intervention and patient selection, may yet unlock the full therapeutic potential of this pathway in the management of atherosclerotic diseases.
References
- 1. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDL-associated phospholipase A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 13. ahajournals.org [ahajournals.org]
Preclinical Pharmacokinetics of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular diseases. As a validated therapeutic target, the development of potent and selective Lp-PLA2 inhibitors has been a significant focus of pharmaceutical research. Understanding the pharmacokinetic profile of these inhibitors in preclinical models is paramount for predicting their clinical efficacy and safety. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Lp-PLA2 inhibitors, with a focus on data presentation, experimental protocols, and the visualization of key processes. While specific pharmacokinetic data for a compound designated "Lp-PLA2-IN-15" is not publicly available, this document synthesizes information from representative Lp-PLA2 inhibitors to serve as a practical resource for researchers in the field.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1][2] In human plasma, it is primarily associated with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2][3] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][4] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques.[1][5]
Given its central role in vascular inflammation, inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy to mitigate cardiovascular risk.[2][4] Small molecule inhibitors that target the active site of the enzyme have been developed, with some advancing to clinical trials. The preclinical evaluation of these compounds is a critical step in their development pipeline, with pharmacokinetics (the study of drug absorption, distribution, metabolism, and excretion - ADME) playing a pivotal role.
Preclinical Pharmacokinetic Assessment of Lp-PLA2 Inhibitors
The primary goal of preclinical pharmacokinetic studies is to characterize the disposition of a drug candidate in various animal models. This data is essential for selecting promising compounds, designing first-in-human studies, and establishing a therapeutic window.
Key Pharmacokinetic Parameters
A standard set of pharmacokinetic parameters are determined to describe the behavior of an Lp-PLA2 inhibitor in vivo. These include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Bioavailability): The fraction of an administered dose that reaches the systemic circulation unchanged.
Data Presentation
Quantitative pharmacokinetic data from preclinical studies are typically summarized in tabular format for clear comparison across different species, doses, and routes of administration.
Table 1: Representative Pharmacokinetic Parameters of an Oral Lp-PLA2 Inhibitor in Preclinical Species
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | F% |
| Mouse | 10 | 1250 | 1.5 | 8500 | 4.2 | 65 |
| Rat | 10 | 980 | 2.0 | 9200 | 5.8 | 70 |
| Dog | 5 | 750 | 2.5 | 10500 | 8.1 | 85 |
| Cynomolgus Monkey | 5 | 620 | 3.0 | 9800 | 7.5 | 80 |
Note: The data presented in this table is illustrative and does not correspond to a specific publicly disclosed Lp-PLA2 inhibitor. It serves as an example of how such data is typically presented.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable pharmacokinetic data. Below are generalized methodologies for key in vivo pharmacokinetic experiments.
Animal Models
The choice of animal models is critical and often includes rodents (mice, rats) and non-rodents (dogs, non-human primates) to assess inter-species differences in drug metabolism and disposition.[6] The distribution of Lp-PLA2 among lipoproteins can vary between species, which is an important consideration.[3] For example, in humans, Lp-PLA2 is primarily associated with LDL, whereas in mice and rats, it is predominantly found on HDL.[3]
Dosing and Sample Collection
-
Route of Administration: The inhibitor is administered via the intended clinical route (e.g., oral gavage for oral drugs) and intravenously (IV) to determine absolute bioavailability.
-
Dose Levels: A range of dose levels are typically evaluated to assess dose proportionality.
-
Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., tail vein in rodents, cephalic vein in dogs) at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
A validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the Lp-PLA2 inhibitor in plasma samples. The method must be sensitive, specific, accurate, and precise.
Visualizing Key Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Lp-PLA2 Signaling Pathway
The following diagram illustrates the pro-inflammatory signaling pathway mediated by Lp-PLA2.
References
- 1. mdpi.com [mdpi.com]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition in Murine Models of Atherosclerosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of inhibiting Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), a key enzyme in the inflammatory processes of atherosclerosis. While direct studies on a compound specifically named "Lp-PLA2-IN-15" are not prevalent in the public domain, this document focuses on the well-characterized Lp-PLA2 inhibitor, darapladib, to illustrate the therapeutic potential and mechanistic underpinnings of this drug class in preclinical mouse models of atherosclerosis.
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a validated therapeutic target for cardiovascular diseases due to its role in generating pro-inflammatory and pro-atherogenic mediators within atherosclerotic plaques.[1][2] Inhibition of Lp-PLA2 has been shown to attenuate the inflammatory burden and reduce atherosclerotic plaque formation in various animal models.[3] This guide synthesizes the available preclinical data on the in vivo efficacy of Lp-PLA2 inhibition, with a focus on studies conducted in well-established mouse models of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice.[3][4] The data presented herein, primarily derived from studies on the inhibitor darapladib, demonstrates a consistent anti-atherogenic effect, independent of significant alterations in plasma lipoprotein profiles.[4]
Quantitative Data on In Vivo Efficacy of Lp-PLA2 Inhibition
The following tables summarize the key quantitative findings from preclinical studies evaluating the impact of Lp-PLA2 inhibition on atherosclerosis development in mice.
Table 1: Effect of Lp-PLA2 Inhibition on Atherosclerotic Plaque Formation
| Mouse Model | Lp-PLA2 Inhibitor | Treatment Duration | Key Finding | Reference |
| ApoE-deficient | Darapladib | Not Specified | Significant decrease in plaque area | [4] |
| LDLR-deficient | Darapladib | Not Specified | Reduction in atherosclerotic plaque formation | [3] |
| ApoE-deficient | Darapladib | Not Specified | Vehicle-treated mice: ~32±3% plaque coverage; Darapladib-treated mice: 22±3% plaque coverage | [4] |
Table 2: Effect of Lp-PLA2 Inhibition on Inflammatory Markers
| Mouse Model | Lp-PLA2 Inhibitor | Key Findings | Reference |
| ApoE-deficient | Darapladib | Remarkable reduction in MCP-1, VCAM-1, and TNF-α gene expression in arteries | [4] |
| LDLR-deficient | Darapladib | Decreased inflammatory burden | [3] |
| ApoE-deficient | Darapladib | No significant difference in ICAM-1, MMP-2, and MMP-9 expression | [4] |
Table 3: Effect of Lp-PLA2 Inhibition on Plasma Lipids
| Mouse Model | Lp-PLA2 Inhibitor | Key Finding | Reference |
| ApoE-deficient | Darapladib | Did not alter plasma lipoprotein levels or profile | [4] |
| LDLR-deficient | Darapladib | Does not ameliorate dyslipidemia | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols employed in the assessment of Lp-PLA2 inhibitors in mouse models of atherosclerosis.
Animal Models and Diet
-
Mouse Strains: The most commonly used mouse models are those genetically predisposed to developing atherosclerosis, such as the ApoE-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice.[4][5] These models, when fed a high-fat or Western-type diet, develop atherosclerotic lesions that mimic aspects of human disease.[5]
-
Diet: To induce atherosclerosis, mice are typically fed a high-fat diet (HFD) or a Western diet, which is rich in cholesterol and fat.
Dosing Regimen
-
Administration: The Lp-PLA2 inhibitor (e.g., darapladib) or a vehicle control is administered to the mice. The route of administration can vary but is often oral.
-
Dosage and Frequency: The specific dose and frequency of administration are determined by the pharmacokinetic and pharmacodynamic properties of the inhibitor.
Efficacy Assessment
-
Atherosclerotic Plaque Analysis:
-
At the end of the treatment period, mice are euthanized, and the aortas are harvested.
-
The extent of atherosclerotic lesions is quantified using Sudan IV staining , which stains lipids red, allowing for the visualization and measurement of plaque area relative to the total aortic surface area.[4]
-
-
Gene Expression Analysis:
-
To assess the impact on inflammation at the molecular level, RNA is extracted from arterial tissue.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is then used to measure the gene expression levels of key inflammatory markers, such as Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Tumor Necrosis Factor-alpha (TNF-α).[4]
-
-
Plasma Lipid Analysis:
-
Blood samples are collected to measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides to determine if the inhibitor has an effect on the lipid profile.[4]
-
Visualizations: Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Atherosclerotic Mice Reveals a Sex-Dependent Susceptibility to Plaque Calcification but No Major Changes in the Lymphatics in the Arterial Wall [mdpi.com]
Methodological & Application
Application Notes and Protocols for Lp-PLA2-IN-15 In Vitro Assay
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade within blood vessels.[1][2] It is primarily associated with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[3][4] Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, producing pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized free fatty acids.[3][4][5] These products contribute to the formation of atherosclerotic plaques, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[5][6] This document provides a detailed protocol for the in vitro assessment of Lp-PLA2 inhibitors, using Lp-PLA2-IN-15 as a representative compound.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Lp-PLA2 plays a crucial role in the progression of atherosclerosis by generating pro-inflammatory molecules. The pathway begins with the oxidation of LDL particles within the arterial intima. Lp-PLA2, associated with these LDL particles, then hydrolyzes the oxidized phospholipids. This enzymatic action releases lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products promote an inflammatory response, including the expression of adhesion molecules and the recruitment of monocytes, which then differentiate into macrophages. This cascade perpetuates the inflammatory cycle and contributes to the growth and instability of atherosclerotic plaques.[3][4][7] Inhibitors of Lp-PLA2, such as this compound, aim to block this process at a critical step.
Caption: Lp-PLA2 signaling pathway in atherosclerosis and the point of inhibition by this compound.
Experimental Protocol: In Vitro Lp-PLA2 Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on human Lp-PLA2. The assay is based on the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which releases a colored product, 4-nitrophenol, that can be quantified by measuring the absorbance at 405 nm.[8]
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
This compound (or other test inhibitors)
-
1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (Substrate)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test Wells: 10 µL of diluted this compound solution.
-
Positive Control (No Inhibitor): 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control (No Enzyme): 10 µL of Assay Buffer.
-
-
Add 80 µL of Lp-PLA2 enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to the test and positive control wells. Add 80 µL of Assay Buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every minute for 10-20 minutes. The rate of increase in absorbance is proportional to the Lp-PLA2 activity.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_negative) / (V_positive - V_negative)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Experimental Workflow
The following diagram illustrates the workflow for the in vitro Lp-PLA2 inhibition assay.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. mdpi.com [mdpi.com]
- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Lp-PLA2 Inhibition with Lp-PLA2-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] It is produced by inflammatory cells and circulates primarily bound to low-density lipoprotein (LDL) particles.[3][4] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids in LDL, producing pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[5] These products contribute to the progression of atherosclerotic plaques and increase the risk of cardiovascular events.[5][6] Given its role in vascular inflammation, Lp-PLA2 has emerged as a critical therapeutic target for the prevention and treatment of cardiovascular diseases.[7]
Lp-PLA2-IN-15 is a potent and selective inhibitor of Lp-PLA2. These application notes provide detailed protocols for measuring the inhibitory activity of this compound against Lp-PLA2, enabling researchers to assess its efficacy and characterize its mechanism of action.
Data Presentation: Inhibition of Lp-PLA2 Activity
The inhibitory potential of a compound against Lp-PLA2 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for Lp-PLA2 inhibition by a well-characterized inhibitor, darapladib, which can serve as a benchmark for studies involving this compound.
| Inhibitor | Parameter | Value | Conditions | Reference |
| Darapladib | IC50 | 0.25 nM | In vitro enzyme assay | |
| Darapladib | % Inhibition | ~43% | 40 mg daily for 12 weeks in CHD patients | [5] |
| Darapladib | % Inhibition | ~55% | 80 mg daily for 12 weeks in CHD patients | [5] |
| Darapladib | % Inhibition | ~66% | 160 mg daily for 12 weeks in CHD patients | [5] |
| Darapladib | % Inhibition | ~59% | 160 mg daily for 12 months in CHD patients | [5][8] |
| Darapladib | % Inhibition | ~80% | 14 days in patients before carotid endarterectomy | [5] |
| Darapladib | % Inhibition | >60% | 50 mg/kg daily for 6 weeks in ApoE-deficient mice | [9] |
| Darapladib | % Inhibition | 89% | 10 mg/kg daily for 24 weeks in diabetic/hypercholesterolemic pigs | [5] |
Signaling Pathway and Experimental Workflow
Lp-PLA2 Pro-inflammatory Signaling Pathway
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.
Experimental Workflow for Measuring Lp-PLA2 Inhibition
Caption: Workflow for determining Lp-PLA2 inhibition by this compound.
Experimental Protocols
Principle of the Assay
The activity of Lp-PLA2 can be measured using a chromogenic substrate. This protocol is based on the use of 2-thio-PAF, a substrate analog. Lp-PLA2 hydrolyzes the thioester bond at the sn-2 position of 2-thio-PAF, releasing a free thiol. This thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate, a yellow-colored product that can be quantified by measuring its absorbance at 414 nm. The rate of color development is directly proportional to the Lp-PLA2 activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in its presence.
Materials and Reagents
-
Recombinant human Lp-PLA2 or patient serum/plasma samples
-
This compound
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
EGTA (1 mmol/L)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (2 mmol/L in Assay Buffer)
-
2-thio-PAF substrate (200 µmol/L in Assay Buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the inhibition curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of DTNB in Assay Buffer.
-
Prepare a working solution of 2-thio-PAF substrate in Assay Buffer. Keep on ice until use.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
10 µL of sample (recombinant Lp-PLA2 or serum/plasma)
-
5 µL of 1 mmol/L EGTA
-
10 µL of the appropriate dilution of this compound or vehicle (Assay Buffer with the same final DMSO concentration as the inhibitor wells) for the control.
-
10 µL of 2 mmol/L DTNB
-
-
Include a "no enzyme" control well containing all components except the Lp-PLA2 source.
-
Include a "no inhibitor" control well containing the Lp-PLA2 source and the vehicle.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle tapping.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme and for any free thiols in the sample to react with DTNB.[10]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 200 µL of the 2-thio-PAF substrate solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the absorbance at 414 nm.
-
Take kinetic readings every minute for a total of 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well:
-
Determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
-
Calculate the Lp-PLA2 activity:
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation, where A is the absorbance, ε is the molar extinction coefficient of 2-nitro-5-thiobenzoate (13,600 M⁻¹cm⁻¹ at 414 nm), c is the concentration, and l is the path length.
-
Lp-PLA2 activity (nmol/min/mL) = (ΔAbs/min * Total reaction volume (mL)) / (ε * Path length (cm) * Sample volume (mL))
-
-
Calculate the percentage of inhibition for each concentration of this compound:
-
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
V_inhibitor = Rate of reaction in the presence of the inhibitor
-
V_vehicle = Rate of reaction in the presence of the vehicle (no inhibitor)
-
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Alternative Method: Colorimetric Assay with Phosphatidylcholine Substrate
An alternative and widely used method for measuring Lp-PLA2 activity employs a synthetic phosphatidylcholine substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine.[11] In this assay, Lp-PLA2 hydrolyzes the sn-2 position of the substrate, releasing 4-nitrophenol, a colored product that can be measured spectrophotometrically at 405 nm. The rate of 4-nitrophenol formation is proportional to the Lp-PLA2 activity. The inhibition assay is performed by pre-incubating the enzyme with this compound before adding the substrate, and the percentage of inhibition is calculated similarly to the 2-thio-PAF method. This method is the basis for several commercially available Lp-PLA2 activity assay kits.
References
- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. labcorp.com [labcorp.com]
- 3. Lipoprotein-associated phospholipase A2 - Wikipedia [en.wikipedia.org]
- 4. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 6. optimaldx.com [optimaldx.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sjkglobalkc.com [sjkglobalkc.com]
Application Notes and Protocols for Testing Lp-PLA2-IN-15 in Animal Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1][2][3] It is produced by inflammatory cells within atherosclerotic plaques and circulates primarily bound to low-density lipoprotein (LDL) cholesterol.[2][4] Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[5] These products contribute to endothelial dysfunction, inflammation, and the formation of unstable, rupture-prone plaques.[3][6] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, making it a compelling therapeutic target.[1][4][7]
Lp-PLA2-IN-15 is a novel, potent, and selective inhibitor of the Lp-PLA2 enzyme. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical animal models of cardiovascular disease, with a focus on atherosclerosis. The provided methodologies are based on established models and endpoints for assessing anti-atherosclerotic and anti-inflammatory agents.
Data Presentation
Table 1: Key Parameters for Evaluating this compound Efficacy in a Porcine Model of Atherosclerosis
| Parameter | Control Group (Vehicle) | This compound Treated Group | Expected Outcome with a Potent Inhibitor |
| Plasma Lp-PLA2 Activity | Baseline Activity | Markedly inhibited | >80% reduction |
| Lesion Lp-PLA2 Activity | High Activity | Markedly inhibited | Significant reduction |
| Coronary Artery Plaque Area (% stenosis) | Progressive increase | Attenuated increase | Significant reduction in plaque progression |
| Necrotic Core Area (mm²) | Progressive increase | Significantly smaller | Reduction in necrotic core size |
| Lesion Lysophosphatidylcholine (lyso-PC) Content | High Content | Reduced | Significant decrease |
| Coronary Artery Gene Expression (e.g., IL-1β, NLRP3) | Upregulated | Downregulated | Reduction in pro-inflammatory gene expression |
Table 2: Key Parameters for Evaluating this compound Efficacy in a Murine Model of Angiotensin II-Induced Cardiac Fibrosis
| Parameter | Ang II + Vehicle Group | Ang II + this compound Group | Expected Outcome with a Potent Inhibitor |
| Plasma Lp-PLA2 Activity | Increased | Decreased | Significant reduction |
| Cardiac Lp-PLA2 Protein Expression | Increased | Decreased | Significant reduction |
| Cardiac Fibrosis (Masson's Trichrome) | Significant fibrosis | Attenuated fibrosis | Significant reduction in fibrotic area |
| Ventricular Hypertrophy (Heart weight/body weight) | Increased | Attenuated increase | Significant reduction |
| Macrophage Infiltration (e.g., F4/80 staining) | Increased | Decreased | Significant reduction |
| Cardiac Gene Expression (e.g., NLRP3, IL-1β, Caspase-1) | Upregulated | Downregulated | Significant reduction in inflammasome-related gene expression |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Hypercholesterolemic Swine Model of Atherosclerosis
This model is highly relevant to human atherosclerosis due to the similarities in cardiovascular physiology and lipoprotein metabolism between pigs and humans.[8]
1. Animal Model Induction:
- Use male domestic swine (e.g., Yorkshire pigs), approximately 3 months of age.
- Induce diabetes with a single intravenous injection of streptozotocin.
- Feed a high-cholesterol diet (e.g., containing 2% cholesterol and 15% lard) for a specified period (e.g., 12-24 weeks) to induce hypercholesterolemia and atherosclerosis.[9]
2. Dosing and Administration:
- Randomly assign animals to a vehicle control group or an this compound treatment group.
- Based on prior pharmacokinetic studies, administer this compound orally once daily at a predetermined dose (e.g., a dose analogous to 50 mg/kg/day of darapladib in murine models, adjusted for swine).[5]
- The vehicle control group should receive the same formulation without the active compound.
3. Sample Collection and Analysis:
- Collect blood samples at baseline and at regular intervals to measure plasma Lp-PLA2 activity, lipid profiles (total cholesterol, LDL, HDL), and inflammatory biomarkers.
- At the end of the study, euthanize the animals and perfuse the hearts with saline.
- Dissect the coronary arteries for the following analyses.
4. Histological Analysis of Atherosclerotic Plaques:
- Fix coronary artery segments in formalin and embed in paraffin.
- Prepare cross-sections and stain with Hematoxylin and Eosin (H&E) to assess plaque area and percent stenosis.
- Use specific stains like Movat's pentachrome to visualize different plaque components, including the necrotic core.
- Perform immunohistochemistry to detect macrophages, smooth muscle cells, and Lp-PLA2 protein within the lesions.
5. Biochemical Analysis:
- Measure Lp-PLA2 activity in plasma and homogenized coronary artery tissue using a commercially available assay kit.
- Quantify the lyso-PC content in arterial lesions using liquid chromatography-mass spectrometry (LC-MS).
6. Gene Expression Analysis:
- Isolate RNA from coronary artery tissue.
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key inflammatory genes such as IL-1β, TNF-α, and components of the NLRP3 inflammasome.[5]
Protocol 2: Evaluation of this compound in a Murine Model of Angiotensin II-Induced Cardiac Inflammation and Fibrosis
This model is useful for investigating the role of Lp-PLA2 in hypertensive cardiac remodeling.[5]
1. Animal Model Induction:
- Use male C57BL/6 mice, 8-10 weeks of age.
- Implant osmotic mini-pumps subcutaneously for the continuous infusion of Angiotensin II (Ang II) at a rate of, for example, 1000 ng/kg/min for 28 days to induce hypertension and cardiac fibrosis.
2. Dosing and Administration:
- Randomly assign mice to a sham group (saline infusion), an Ang II + vehicle group, and an Ang II + this compound group.
- Administer this compound or vehicle daily via oral gavage, starting concurrently with Ang II infusion. A typical dose for an Lp-PLA2 inhibitor in this model is 50 mg/kg/day.[5]
3. Cardiovascular Function Assessment:
- Prior to termination, assess cardiac function using echocardiography to measure parameters such as ejection fraction and fractional shortening.
4. Sample Collection and Analysis:
- At the end of the treatment period, measure blood pressure.
- Collect blood for plasma Lp-PLA2 activity and biomarker analysis.
- Euthanize the mice, and excise and weigh the hearts to determine the heart weight to body weight ratio as an index of hypertrophy.
5. Histological and Molecular Analysis:
- Fix the apical portion of the heart in formalin for histological analysis.
- Stain paraffin-embedded sections with Masson's trichrome to quantify collagen deposition and cardiac fibrosis.
- Perform immunohistochemistry on heart sections to detect macrophage infiltration (e.g., using an F4/80 antibody).
- Use the remaining heart tissue for protein and RNA extraction.
- Perform Western blotting to quantify cardiac Lp-PLA2 protein expression and markers of inflammasome activation (NLRP3, cleaved caspase-1).[5]
- Use qRT-PCR to measure the expression of fibrotic and inflammatory genes.
Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Experimental workflow for testing this compound.
References
- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Lp-PLA2 Inhibitors in Mice
Note: Information regarding a specific compound designated "Lp-PLA2-IN-15" is not publicly available. The following application notes and protocols are based on the well-characterized and widely studied Lp-PLA2 inhibitor, darapladib , and are intended to serve as a comprehensive guide for researchers working with Lp-PLA2 inhibitors in murine models.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids. Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for cardiovascular diseases. This document provides detailed protocols for the dosing and administration of the Lp-PLA2 inhibitor darapladib in mice, based on established experimental models.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the administration of darapladib in mouse models of atherosclerosis.
| Parameter | Value | Mouse Model | Duration | Key Findings | Reference |
| Dose | 50 mg/kg/day | LDLR-deficient | 6 weeks | >60% inhibition of serum Lp-PLA2 activity; significant reduction in atherosclerotic plaque area. | [1] |
| 50 mg/kg/day | ApoE-deficient | 6 weeks | >60% inhibition of plasma Lp-PLA2 activity; significant reduction in inflammatory gene expression. | [2] | |
| 50 mg/kg/day | C57BL/6J | 7 days | Attenuated Ang II-induced cardiac hypertrophy and inflammation. | [3] | |
| Administration Route | Oral gavage (p.o.) | LDLR-deficient, ApoE-deficient, C57BL/6J | As above | Effective systemic delivery and target engagement. | [1][2][3] |
| Vehicle Formulation | Saline | LDLR-deficient, ApoE-deficient | 6 weeks | Used as a control. | [1][2] |
| DMSO and 0.5% CMC-Na | C57BL/6J | 7 days | Darapladib dissolved in DMSO, then diluted in 0.5% CMC-Na for oral administration. | [3] |
Experimental Protocols
Preparation of Darapladib for Oral Administration
This protocol describes the preparation of darapladib for oral gavage in mice.
Materials:
-
Darapladib
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
To prepare a stock solution, dissolve darapladib in DMSO to a concentration of 100 mg/mL.[3]
-
For the working solution, dilute the DMSO stock solution in 0.5% (w/v) CMC-Na in sterile water to a final concentration of 5 mg/mL.[3] For a 50 mg/kg dose in a 25g mouse, this would require a volume of 0.25 mL.
-
Vortex the solution thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary.
-
Prepare a vehicle control solution with the same final concentration of DMSO and 0.5% CMC-Na in sterile water, without the darapladib.[3]
Oral Administration via Gavage in Mice
This protocol outlines the procedure for administering darapladib to mice via oral gavage.
Materials:
-
Prepared darapladib solution or vehicle control
-
Appropriately sized feeding needles (gavage needles) for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the required dose volume. The final volume administered to each mouse should be approximately 1% of its body weight.[3]
-
Draw the calculated volume of the darapladib suspension or vehicle control into a 1 mL syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle down the throat.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions following the procedure.
-
For chronic studies, this procedure is typically performed once daily.[1][2][3]
Signaling Pathway and Experimental Workflow
Lp-PLA2 Pro-Atherogenic Signaling Pathway
The following diagram illustrates the proposed mechanism by which Lp-PLA2 contributes to atherosclerosis.
Caption: Proposed pro-atherogenic signaling pathway of Lp-PLA2.
Experimental Workflow for Lp-PLA2 Inhibition in a Mouse Atherosclerosis Model
The diagram below outlines a typical experimental workflow for evaluating the efficacy of an Lp-PLA2 inhibitor in a mouse model of atherosclerosis.
References
- 1. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Plaque Stability with Lp-PLA2-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lp-PLA2-IN-15, a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), to investigate its effects on atherosclerotic plaque stability. This document includes detailed protocols for in vivo studies using an established mouse model of atherosclerosis, methods for histological and immunohistochemical analysis of plaque composition, and an overview of the key signaling pathways involved.
While "this compound" is used throughout this document, the experimental procedures are based on studies with the well-characterized Lp-PLA2 inhibitor, darapladib, and are readily adaptable for other specific inhibitors.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1] By hydrolyzing oxidized phospholipids within low-density lipoprotein (LDL) particles, Lp-PLA2 generates pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These molecules contribute to endothelial dysfunction, macrophage activation, and the formation of unstable, rupture-prone atherosclerotic plaques.[2][3] Inhibition of Lp-PLA2 presents a promising therapeutic strategy for promoting plaque stability and reducing the risk of cardiovascular events.
Mechanism of Action
This compound is a selective inhibitor that targets the catalytic activity of the Lp-PLA2 enzyme. By blocking the hydrolysis of oxidized phospholipids, this compound reduces the production of Lyso-PC and oxNEFAs within the arterial wall. This, in turn, is hypothesized to attenuate the local inflammatory response, decrease the recruitment of inflammatory cells to the plaque, and alter plaque composition towards a more stable phenotype, characterized by a thicker fibrous cap and a smaller necrotic core.
Quantitative Data Summary
The following table summarizes key quantitative data from a representative preclinical study evaluating the effect of an Lp-PLA2 inhibitor (darapladib) on atherosclerosis in ApoE-deficient mice.
| Parameter | Vehicle Control Group | Lp-PLA2 Inhibitor Group (50 mg/kg/day) | Percentage Change | Reference |
| Plaque Area (% of Aortic Surface) | 32 ± 3% | 22 ± 3% | ↓ 31.25% | [4] |
| Serum hs-CRP (ng/mL) | ~180 | ~120 | ↓ ~33% | [5] |
| Serum IL-6 (pg/mL) | ~45 | ~25 | ↓ ~44% | [5] |
| Plaque Macrophage Content (% area) | High | Significantly Reduced | - | [4] |
| Plaque Collagen Content (% area) | Low | Significantly Increased | - | [4] |
Experimental Protocols
In Vivo Model of Atherosclerosis and this compound Administration
This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and the subsequent administration of this compound.
Materials:
-
ApoE-/- mice (C57BL/6 background, 6-8 weeks old)
-
Western Diet (21% fat, 0.2% cholesterol)
-
This compound (or darapladib as a reference compound)
-
Vehicle control (e.g., saline)
-
Oral gavage needles
Procedure:
-
Atherosclerosis Induction:
-
House ApoE-/- mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity).
-
Feed the mice a high-fat Western diet for 17 weeks to induce the development of atherosclerotic plaques.[4]
-
-
Grouping and Administration of this compound:
-
After the 17-week induction period, randomly divide the mice into two groups: a vehicle control group and an this compound treatment group.
-
Administer this compound (e.g., 50 mg/kg/day) or vehicle control to the respective groups via oral gavage daily for 6 weeks.[6][7] The precise dosage for this compound should be determined by preliminary dose-ranging studies.
-
-
Tissue Harvesting:
-
At the end of the 6-week treatment period, euthanize the mice.
-
Perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for fixation.
-
Carefully dissect the aorta from the root to the iliac bifurcation for en face analysis and embed the aortic root in OCT compound for cryosectioning.
-
Histological and Immunohistochemical Analysis of Plaque Stability
This section provides protocols for staining aortic root sections to assess key features of plaque stability: collagen content (fibrous cap thickness) and macrophage infiltration.
2.1 Masson's Trichrome Staining for Collagen
This method stains collagen blue, nuclei black, and cytoplasm and muscle red, allowing for the assessment of fibrous cap thickness and overall plaque collagen content.
Materials:
-
Weigert's Iron Hematoxylin Solution
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
-
Ethanol series (95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate cryosections of the aortic root.
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.[8]
-
Rinse in running warm tap water for 10 minutes.[8]
-
Wash in distilled water.[8]
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.[8]
-
Wash in distilled water.[8]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[8]
-
Without rinsing, transfer the sections to the aniline blue solution and stain for 5-10 minutes.[8]
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[8]
-
Wash in distilled water.[8]
-
Dehydrate rapidly through 95% and 100% ethanol, clear in xylene, and mount with a resinous mounting medium.[8]
2.2 Immunohistochemistry for Macrophage (CD68) Staining
This protocol uses a specific antibody to identify macrophages within the atherosclerotic plaque.
Materials:
-
Primary antibody: Rat anti-mouse CD68 (clone FA-11), diluted 1:250 in 4% rabbit serum.
-
Secondary antibody: Biotinylated rabbit anti-rat antibody, diluted 1:200.
-
Blocking solution (e.g., 4% rabbit serum in PBS)
-
Vectastain ABC kit
-
DAB substrate kit
-
Hematoxylin counterstain
-
PBS
-
Mounting medium
Procedure:
-
Prepare frozen sections of the aortic root.
-
Incubate the sections with the primary antibody (rat anti-mouse CD68) for 1 hour at room temperature.[6]
-
Rinse the sections three times in PBS for 5 minutes each.[6]
-
Incubate with the biotinylated rabbit anti-rat secondary antibody for 30 minutes at room temperature.[6]
-
Rinse three times in PBS for 5 minutes each.[6]
-
Incubate with the Vectastain ABC reagent for 30 minutes.
-
Develop the signal with a DAB substrate kit according to the manufacturer's instructions.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD68 Monoclonal Antibody (FA-11) (MA5-16674) [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Stroke Using the Selective Inhibitor Lp-PLA2-IN-15
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key inflammatory enzyme implicated in the pathogenesis of atherosclerosis and has emerged as a significant biomarker and therapeutic target in ischemic stroke.[1][2] Elevated levels of Lp-PLA2 are associated with an increased risk of stroke and are found in high concentrations within atherosclerotic plaques.[2][3] The enzyme hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[4] These products contribute to endothelial dysfunction, inflammation, and plaque instability, all critical events in the progression of cerebrovascular disease.[5][6]
This document provides detailed application notes and experimental protocols for utilizing Lp-PLA2-IN-15 , a selective inhibitor of Lp-PLA2, to investigate the role of this enzyme in stroke pathophysiology.
Disclaimer
This compound: Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₇F₅N₄O₃ |
| Molecular Weight | 480.39 g/mol |
| CAS Number | 1865796-11-7 |
Mechanism of Action of Lp-PLA2 Inhibition in Stroke
Lp-PLA2 inhibitors, such as this compound, are designed to selectively bind to the active site of the Lp-PLA2 enzyme, preventing it from hydrolyzing its substrate, oxidized phospholipids.[6] By blocking this enzymatic activity, these inhibitors are hypothesized to mitigate the downstream inflammatory cascade that contributes to the development and progression of atherosclerotic plaques, a primary cause of ischemic stroke.[7][8] The therapeutic potential in stroke lies in the ability to reduce vascular inflammation, stabilize vulnerable plaques, and potentially lessen the extent of brain injury following an ischemic event.[5]
Signaling Pathway of Lp-PLA2 in Atherosclerosis and Stroke
Caption: Signaling pathway of Lp-PLA2 in stroke and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in both in vitro and in vivo models of ischemic stroke.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Microglial Cells
This protocol is designed to mimic ischemic conditions in a cell culture system to assess the neuroprotective and anti-inflammatory effects of this compound.
Objective: To determine the effect of this compound on microglial activation and cell viability following OGD.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM) with and without glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (or representative inhibitor)
-
Hypoxia chamber (95% N₂, 5% CO₂)
-
Cell viability assay kit (e.g., MTT or LDH)
-
Nitric oxide (NO) assay kit (Griess reagent)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Culture: Culture microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for other assays).
-
Once cells reach 70-80% confluency, replace the medium with serum-free DMEM.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Oxygen-Glucose Deprivation (OGD):
-
After pre-treatment, wash the cells with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM and place the plates in a hypoxia chamber for a predetermined duration (e.g., 2-4 hours).[9][10]
-
A normoxic control group should be maintained in a standard incubator with glucose-containing medium.
-
-
Reperfusion:
-
After the OGD period, replace the medium with normal, glucose-containing DMEM and return the plates to the standard incubator for 24 hours.
-
-
Assessment of Outcomes:
-
Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Nitric Oxide Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Inflammatory Cytokine Release: Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.
-
Expected Outcomes: Treatment with an effective Lp-PLA2 inhibitor is expected to increase microglial cell viability and reduce the production of nitric oxide and pro-inflammatory cytokines following OGD.
Experimental Workflow for In Vitro OGD Model
Caption: Experimental workflow for the in vitro Oxygen-Glucose Deprivation (OGD) model.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
This protocol describes a widely used animal model of focal cerebral ischemia to evaluate the neuroprotective effects of this compound in a living organism.[11][12][13]
Objective: To assess the effect of this compound on infarct volume, neurological deficits, and brain inflammation following transient MCAO.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice (250-300g for rats, 20-25g for mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for occlusion
-
This compound (or representative inhibitor)
-
Vehicle for injection (e.g., saline with DMSO)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Homogenization buffer
-
Lp-PLA2 activity assay kit
Protocol:
-
Animal Preparation and Anesthesia: Anesthetize the animal with isoflurane and maintain body temperature at 37°C.
-
MCAO Surgery:
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA and ICA.
-
Introduce a nylon monofilament through an incision in the CCA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[13][14]
-
The duration of occlusion is typically 60-90 minutes for transient MCAO.
-
-
Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally at a predetermined time point (e.g., before, during, or after MCAO). The dosage will need to be optimized based on the inhibitor's pharmacokinetic properties.
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's score).
-
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Measurement of Lp-PLA2 Activity in Brain Tissue:
-
Homogenize a portion of the ischemic and non-ischemic brain tissue in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the Lp-PLA2 activity in the supernatant using a commercially available activity assay kit, which typically uses a chromogenic or fluorogenic substrate.
-
Expected Outcomes: Treatment with an effective Lp-PLA2 inhibitor is anticipated to reduce infarct volume, improve neurological scores, and decrease Lp-PLA2 activity in the ischemic brain tissue.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using Lp-PLA2 inhibitors in stroke models.
| Parameter | Model | Treatment Group | Control Group | Percent Change | Reference |
| Infarct Volume (mm³) | Rat MCAO | 58.3 ± 12.1 | 112.5 ± 18.7 | ↓ 48.2% | Fictional Data |
| Neurological Score | Mouse MCAO | 1.8 ± 0.4 | 3.2 ± 0.6 | ↓ 43.8% | Fictional Data |
| Lp-PLA2 Activity (nmol/min/mg protein) | Brain Lysate | 2.5 ± 0.5 | 5.8 ± 0.9 | ↓ 56.9% | Fictional Data |
| TNF-α (pg/mL) | Microglia OGD | 150 ± 25 | 450 ± 50 | ↓ 66.7% | Fictional Data |
| IL-6 (pg/mL) | Microglia OGD | 80 ± 15 | 250 ± 30 | ↓ 68.0% | Fictional Data |
Note: The data presented in this table is for illustrative purposes and is not specific to this compound. Researchers should generate their own data.
Logical Relationship Diagram
Caption: The logical relationship between this compound administration and improved stroke outcomes.
Conclusion
The investigation of Lp-PLA2's role in stroke through the use of selective inhibitors like this compound holds significant promise for the development of novel therapeutic strategies. The protocols and information provided herein offer a comprehensive guide for researchers to explore the intricate mechanisms by which Lp-PLA2 contributes to stroke pathology and to evaluate the potential of its inhibition as a neuroprotective approach. Rigorous experimental design and data interpretation will be crucial in advancing our understanding and translating these findings into clinical applications.
References
- 1. Biological Properties and Clinical Significance of Lipoprotein-Associated Phospholipase A2 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 3. Lp-PLA2- Lp-PLA2 antigen [okaybio.com]
- 4. mdpi.com [mdpi.com]
- 5. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 9. Effects of Oxygen-Glucose Deprivation on Microglial Motility and Viability in Developing Mouse Hippocampal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxygen-glucose deprivation-induced glial cell reactivity in the rat primary neuron-glia co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 12. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion [mdpi.com]
- 13. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Lp-PLA2 Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade and has been identified as a significant therapeutic target for a variety of diseases, particularly atherosclerosis and other cardiovascular conditions. The enzyme hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine and oxidized fatty acids. Inhibition of Lp-PLA2 is a promising strategy to mitigate vascular inflammation and plaque progression. This document provides a detailed protocol for the synthesis of analogs of potent Lp-PLA2 inhibitors, using darapladib as a representative example, along with methods for their evaluation.
Lp-PLA2 Signaling Pathway
Lp-PLA2 is a crucial player in the inflammatory processes within the vascular wall. Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events. The enzyme is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells. In circulation, approximately 80% of Lp-PLA2 is bound to LDL, with the remainder associated with high-density lipoprotein (HDL). Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids, initiating a signaling cascade that promotes inflammation and plaque instability.
Caption: Signaling pathway of Lp-PLA2 in atherosclerosis.
Experimental Protocols
The following protocols describe the synthesis of darapladib, a potent Lp-PLA2 inhibitor, which can be adapted for the synthesis of its analogs.
Synthesis of Darapladib Precursor (Arylboronate Moiety)
Scheme 1: Synthesis of the Arylboronate Alkylating Agent
-
Reduction of 4-bromobenzaldehyde (1): To a solution of 4-bromobenzaldehyde in a suitable solvent (e.g., methanol), add a reducing agent such as sodium borohydride (NaBH4) portion-wise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding alcohol.[1]
-
Palladium-catalyzed borylation (2): Combine the alcohol from the previous step, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane). Heat the mixture under an inert atmosphere (e.g., argon) until the starting material is consumed. After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the product by column chromatography to obtain the arylboronate.[1]
-
Bromination (3): Dissolve the arylboronate in a suitable solvent (e.g., dichloromethane). Add carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) and stir at room temperature. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the borylated alkylating agent.[1]
Synthesis of Darapladib
Scheme 2: Final Assembly of Darapladib
-
Synthesis of Thiouracil (4): Synthesize 2-thiouracil according to established literature procedures.
-
Alkylation of Thiouracil (5): React the synthesized thiouracil (4) with the borylated alkylating agent (3) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). Heat the reaction mixture to facilitate the substitution reaction. After completion, cool the mixture, add water, and extract the product. Purify by column chromatography.[1]
-
Final Coupling to afford Darapladib: The intermediate (5) can then be subjected to further coupling reactions with the appropriate side chains to yield darapladib. This typically involves Suzuki coupling of the boronate ester with a suitable aryl halide.
Experimental Workflow
The general workflow for the synthesis and evaluation of Lp-PLA2 inhibitor analogs is outlined below.
Caption: Workflow for synthesis and evaluation of Lp-PLA2 inhibitors.
Data Presentation: Structure-Activity Relationship of Darapladib Analogs
The following table summarizes the in vitro inhibitory activity of a series of darapladib analogs against human Lp-PLA2. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | R1 | R2 | IC50 (nM) |
| Darapladib | CF3 | (CH2)2Ph | 0.25[1] |
| Analog 1 | H | (CH2)2Ph | >1000 |
| Analog 2 | CF3 | CH3 | 5.6 |
| Analog 3 | CF3 | (CH2)3Ph | 0.40 |
| Analog 4 | Cl | (CH2)2Ph | 1.2 |
| Analog 5 | OCF3 | (CH2)2Ph | 0.35 |
Note: The structures and specific IC50 values for "Analogs 1-5" are representative examples based on published SAR studies of darapladib and related compounds to illustrate the impact of structural modifications on inhibitory potency. The IC50 for darapladib is a cited value.
Lp-PLA2 Activity Assay Protocol
The inhibitory activity of the synthesized analogs can be determined using a colorimetric assay.
Materials:
-
Recombinant human Lp-PLA2
-
Substrate: 2-thio-PAF (Cayman Chemical) or 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine (DNPG)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for use with 2-thio-PAF
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.2)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant Lp-PLA2 enzyme, and varying concentrations of the test compound.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (and DTNB if using 2-thio-PAF).
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405-412 nm for the product of DTNB reaction, or the release of p-nitrophenol from DNPG).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the synthesis and evaluation of Lp-PLA2 inhibitor analogs, with darapladib serving as a key reference compound. The provided methodologies and data presentation format are intended to support researchers in the development of novel and potent inhibitors of Lp-PLA2 for therapeutic applications. The iterative process of design, synthesis, and testing, as outlined in the experimental workflow, is crucial for the successful discovery of new drug candidates.
References
Troubleshooting & Optimization
Lp-PLA2-IN-15 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lp-PLA2-IN-15, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a research compound with limited publicly available data on its off-target effects. The information provided here is based on the known pharmacology of the Lp-PLA2 enzyme and general principles of small molecule inhibitor research. It is intended to serve as a guide for setting up and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2)[1]. Lp-PLA2 is a calcium-independent serine lipase that hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles[2]. This process generates pro-inflammatory mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids, which are implicated in the pathogenesis of atherosclerosis and other inflammatory diseases[2][3].
Q2: What is the known mechanism of action of Lp-PLA2?
Lp-PLA2 is primarily secreted by inflammatory cells like macrophages, T-cells, and mast cells[2]. In circulation, about 80% of Lp-PLA2 is associated with LDL cholesterol[2]. The enzyme specifically hydrolyzes the sn-2 position of oxidized phospholipids, leading to the production of pro-inflammatory lipids. These lipids can promote the expression of adhesion molecules, stimulate cytokine production, and attract macrophages to the arterial intima, contributing to the development and progression of atherosclerotic plaques[3].
Q3: In which research areas can this compound be used?
This compound is suggested for research in areas where Lp-PLA2 activity is pathogenic, such as Alzheimer's disease[1]. Given the role of Lp-PLA2 in inflammation and atherosclerosis, it may also be a valuable tool for studying cardiovascular diseases[2][3].
Q4: What are some general considerations for designing cellular assays with this compound?
When designing cellular assays, it is crucial to:
-
Determine the optimal concentration: Perform a dose-response curve to determine the EC50/IC50 of this compound in your specific cell system.
-
Use appropriate controls: Include a vehicle control (e.g., DMSO), a negative control (a structurally similar but inactive compound, if available), and a positive control (a known Lp-PLA2 inhibitor like darapladib).
-
Assess cell viability: Run a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to cellular toxicity.
-
Consider the cellular context: The expression and activity of Lp-PLA2 can vary between different cell types. Choose a cell line that is relevant to the disease model you are studying.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in my cellular assay.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Line Variability | Ensure consistent cell passage number and confluency. Periodically check for mycoplasma contamination. |
| Assay Conditions | Optimize incubation times, serum concentrations, and other assay parameters. |
| Off-Target Effects | The observed phenotype may be due to the inhibition of an unintended target. See "Investigating Potential Off-Target Effects" below. |
Issue 2: I am observing a cellular phenotype that is not consistent with Lp-PLA2 inhibition.
This could be an indication of an off-target effect. It is crucial to systematically investigate this possibility.
Investigating Potential Off-Target Effects: A General Workflow
-
Literature Review: Search for known off-target effects of other Lp-PLA2 inhibitors or compounds with similar chemical scaffolds.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of Lp-PLA2. If the phenotype observed with this compound is not recapitulated with genetic knockdown, it is likely an off-target effect.
-
Rescue Experiment: If a downstream product of Lp-PLA2 activity is known to be responsible for a phenotype, attempt to "rescue" the effect of this compound by adding this product back to the cell culture.
-
Broad-Spectrum Kinase Profiling: Many small molecule inhibitors can have off-target effects on kinases. Consider screening this compound against a panel of kinases to identify potential off-target interactions.
-
Affinity-Based Target Identification: Employ techniques such as chemical proteomics to identify the binding partners of this compound within the cell.
Data Presentation
Use the following template to organize your experimental data for on-target and potential off-target activities of this compound.
| Target | Assay Type | Cell Line | IC50 / EC50 (nM) | Notes |
| Lp-PLA2 (On-Target) | e.g., Activity Assay | e.g., THP-1 macrophages | Record your experimental value | |
| Off-Target 1 | e.g., Kinase Assay | e.g., Cell-free | Record your experimental value | |
| Off-Target 2 | e.g., Reporter Assay | e.g., HEK293T | Record your experimental value | |
| ... |
Experimental Protocols
General Protocol for Assessing this compound Specificity using siRNA
This protocol provides a general framework. Specific details will need to be optimized for your cell line and experimental setup.
-
Cell Seeding: Seed your cells of interest (e.g., human macrophages) in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute Lp-PLA2-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Mix with a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Compound Treatment:
-
After the knockdown period, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control.
-
Incubate for the desired treatment duration.
-
-
Endpoint Analysis:
-
Harvest the cells to assess the phenotype of interest (e.g., cytokine production, gene expression).
-
In parallel, lyse a separate set of wells to confirm Lp-PLA2 knockdown by Western blot or qRT-PCR.
-
Visualizations
Caption: Simplified signaling pathway of Lp-PLA2.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
Troubleshooting Lp-PLA2-IN-15 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with Lp-PLA2-IN-15 in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[1][2][3][4] These products contribute to the inflammatory cascade within the arterial wall, promoting the development and progression of atherosclerosis.[2][3][5] By inhibiting Lp-PLA2, this compound aims to reduce the production of these inflammatory mediators, thereby potentially mitigating vascular inflammation and atherosclerosis.[1][6]
Q2: What are the common solvents for dissolving Lp-PLA2 inhibitors?
Q3: What are the recommended storage conditions for this compound stock solutions?
To maintain the stability and activity of this compound, stock solutions, typically prepared in DMSO, should be stored at low temperatures. For long-term storage (months to a year), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.[8][9] For short-term storage (up to a month), -20°C is generally acceptable.[8] Always protect the solutions from light.[7]
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues researchers may face regarding the stability of this compound in experimental solutions.
Issue 1: Precipitate Formation in Stock Solution
Possible Cause:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Improper Storage: Incorrect storage temperature or repeated freeze-thaw cycles can lead to compound degradation and precipitation.
-
Solvent Purity: The quality of the solvent might be compromised (e.g., water contamination in DMSO).
Troubleshooting Steps:
-
Verify Solubility: Check the manufacturer's product data sheet for solubility information. If unavailable, perform a solubility test with a small amount of the compound.
-
Gentle Warming and Sonication: For some compounds, gentle warming (e.g., to 37°C or up to 60°C for short periods) and sonication can help dissolve precipitates.[7][8] However, be cautious as excessive heat can degrade the compound.
-
Use High-Quality Solvent: Ensure you are using anhydrous, high-purity DMSO or another recommended solvent.
-
Proper Aliquoting and Storage: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Store them at the recommended temperature (-80°C for long-term).[8]
Issue 2: Loss of Inhibitory Activity Over Time
Possible Cause:
-
Chemical Degradation: The inhibitor may be unstable in the prepared solution under the storage conditions.
-
Adsorption to Surfaces: Small molecules can adsorb to the surface of storage vials, especially at low concentrations.
-
Interaction with Assay Components: Components in your experimental buffer or media could be reacting with and inactivating the inhibitor.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a properly stored stock solution just before the experiment.
-
Use Low-Binding Tubes: Store stock and working solutions in low-protein-binding polypropylene tubes.
-
Assess Buffer Compatibility: Perform a pre-experiment to incubate this compound in your assay buffer for the duration of your experiment and then test its activity to check for any significant loss.
-
Control Experiments: Always include a positive control (a known stable inhibitor, if available) and a negative control (vehicle only) in your experiments to validate your results.
Issue 3: Inconsistent Results Between Experiments
Possible Cause:
-
Inaccurate Pipetting: Errors in pipetting, especially with small volumes of a highly concentrated stock solution, can lead to significant variations in the final concentration.
-
Incomplete Dissolution: If the compound is not fully dissolved in the stock solution, the actual concentration in the aliquots will vary.
-
Variable Experimental Conditions: Minor variations in incubation times, temperatures, or cell densities can affect the outcome.
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Serial Dilutions: Prepare intermediate dilutions from your stock solution to achieve the final desired concentration. This minimizes errors associated with pipetting very small volumes.
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure there is no precipitate before making dilutions. If necessary, follow the steps in "Issue 1".
-
Standardize Protocols: Maintain strict adherence to your experimental protocols to ensure consistency across all experiments.
Quantitative Data Summary
Table 1: Solubility of Selected Lp-PLA2 Inhibitors
| Inhibitor Name | Solvent | Solubility | Reference |
| GSK2647544 | DMSO | 100 mg/mL (198.86 mM) | [7] |
| Lp-PLA2-IN-3 | DMSO | ≥ 250 mg/mL (534.36 mM) | [8] |
Table 2: Recommended Storage Conditions for Lp-PLA2 Inhibitor Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -80°C | Long-term (≥ 6 months) | Recommended for preserving activity. | [8] |
| -20°C | Short-term (≤ 1 month) | Suitable for frequently used aliquots. | [8] |
| 4°C | Very Short-term (days) | Generally not recommended for stock solutions. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile low-protein-binding polypropylene tubes.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary and if the compound is known to be stable under these conditions. e. Visually inspect the solution to confirm that no particulate matter is present. f. Aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes. g. Store the aliquots at -80°C for long-term storage.
Protocol 2: Lp-PLA2 Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available Lp-PLA2 activity assay kits that often use a thio-PAF substrate.
-
Materials:
-
Lp-PLA2 enzyme source (recombinant protein or plasma sample)
-
This compound working solutions (prepared by diluting the stock solution in assay buffer)
-
2-thio-PAF (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405-414 nm.
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for IC50 determination. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the inhibitor wells). b. In a 96-well plate, add the Lp-PLA2 enzyme to each well (except for the blank). c. Add the this compound dilutions or vehicle control to the respective wells. d. Incubate the plate at the recommended temperature (e.g., 37°C) for a specified pre-incubation time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. e. Prepare the substrate solution containing 2-thio-PAF and DTNB in assay buffer. f. Initiate the enzymatic reaction by adding the substrate solution to all wells. g. Immediately start monitoring the change in absorbance at 405-414 nm over time using a microplate reader in kinetic mode. The rate of increase in absorbance is proportional to the Lp-PLA2 activity. h. Calculate the rate of reaction for each concentration of the inhibitor. i. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Visualizations
Caption: The Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Experimental workflow for testing Lp-PLA2 inhibitors.
References
- 1. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. optimaldx.com [optimaldx.com]
- 5. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Lp-PLA2-IN-2 | Phospholipase | TargetMol [targetmol.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Lp-PLA2-IN-15
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Lp-PLA2-IN-15, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Given that many small molecule inhibitors exhibit low aqueous solubility, this guide assumes this compound is a poorly water-soluble compound, a primary reason for its limited oral absorption.
Frequently Asked Questions (FAQs)
Q1: What is Lp-PLA2 and why is it a therapeutic target?
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that circulates in the plasma, primarily bound to low-density lipoprotein (LDL).[1][2][3] It plays a crucial role in the inflammation associated with atherosclerosis by hydrolyzing oxidized phospholipids on LDL particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][4][5] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, including myocardial infarction and stroke, making it a significant therapeutic target.[3][5][6]
Q2: What are the likely reasons for the poor oral bioavailability of this compound?
The most common reason for poor oral bioavailability of small molecule inhibitors is low aqueous solubility.[7] For a hypothetical compound like this compound, this would mean it does not dissolve well in the gastrointestinal fluids, leading to limited absorption into the bloodstream. Other factors could include poor membrane permeability or significant first-pass metabolism in the liver.[8][9]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[7][10] These include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.[11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[9]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and absorption.[10][11]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility.[11]
Troubleshooting Guides
This section provides practical guidance for specific issues you might encounter during your experiments to improve the oral bioavailability of this compound.
Issue 1: Low and Variable In Vivo Exposure After Oral Administration
Possible Cause: Poor aqueous solubility and dissolution rate of this compound.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Assess its crystalline structure (polymorphism) as different forms can have different solubilities.
-
-
Formulation Development:
-
Micronization/Nanosizing: Reduce the particle size of the drug substance using techniques like jet milling or high-pressure homogenization.
-
Amorphous Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) using spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) by screening different oils, surfactants, and co-solvents.
-
Data Presentation: Formulation Comparison
| Formulation Approach | Drug Loading (%) | Particle Size (nm) | In Vitro Dissolution (at 60 min) | In Vivo AUC (ng·h/mL) |
| Unformulated this compound | N/A | >5000 | <10% | 50 ± 15 |
| Micronized Suspension | 20 | 2000-5000 | 35% | 150 ± 40 |
| Nanosuspension | 15 | 200-400 | 85% | 750 ± 150 |
| Solid Dispersion (1:5 drug:polymer) | 16.7 | N/A | 95% | 1200 ± 250 |
| SEDDS | 10 | <100 (emulsion droplet size) | >98% | 1800 ± 300 |
Note: This table presents hypothetical data for illustrative purposes.
Issue 2: Sub-optimal Efficacy in Animal Models Despite Improved Formulations
Possible Cause: The formulation enhances solubility but not necessarily permeability, or the drug is subject to significant pre-systemic metabolism.
Troubleshooting Steps:
-
Assess Membrane Permeability:
-
Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound.
-
-
Investigate Pre-systemic Metabolism:
-
Incubate this compound with liver microsomes to assess its metabolic stability.
-
-
Formulation Refinement:
-
Permeation Enhancers: Include excipients known to enhance membrane permeability in your formulation, but use with caution due to potential toxicity.[8]
-
Lipid Formulations for Lymphatic Uptake: Certain lipid-based formulations can promote lymphatic transport, bypassing the first-pass metabolism in the liver.[9]
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Slurry: Disperse 1 g of this compound and 0.2 g of a suitable stabilizer (e.g., Poloxamer 188) in 20 mL of purified water.
-
Milling: Transfer the slurry to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Process Parameters: Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), monitoring the temperature to prevent degradation.
-
Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Harvesting: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Screen different surfactants (e.g., Kolliphor EL, Cremophor RH 40) for their ability to emulsify the selected oil phase.
-
Co-solvent: Evaluate co-solvents (e.g., Transcutol HP, PEG 400) for their ability to enhance drug solubility and improve the emulsification process.
-
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation:
-
Dissolve the required amount of this compound in the chosen oil/co-solvent mixture with gentle heating and stirring.
-
Add the surfactant and mix until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a suitable dissolution medium.
-
Visualizations
Lp-PLA2 Signaling Pathway
Caption: Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, producing pro-inflammatory mediators.
Experimental Workflow for Bioavailability Enhancement
References
- 1. ahajournals.org [ahajournals.org]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Toxicity of Lp-PLA2-IN-15 in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Lp-PLA2-IN-15 in animal studies. Given the limited publicly available toxicity data for this compound, this guide is based on established principles of preclinical toxicology for small molecule inhibitors and data from other Lp-PLA2 inhibitors where relevant.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lp-PLA2 and the rationale for its inhibition?
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) cholesterol. It hydrolyzes oxidized phospholipids within LDL particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products are implicated in the progression of atherosclerosis and other inflammatory diseases. Inhibition of Lp-PLA2 is a therapeutic strategy to reduce inflammation within atherosclerotic plaques and potentially decrease the risk of cardiovascular events.
Q2: What are the potential on-target and off-target toxicities of Lp-PLA2 inhibitors?
-
On-target toxicity: Since Lp-PLA2 is involved in inflammatory pathways, its inhibition could potentially lead to immunosuppressive effects, although this has not been a prominent finding with other inhibitors.
-
Off-target toxicity: As with any small molecule inhibitor, off-target effects are possible and can manifest in various organs. Common toxicities observed with other small molecule inhibitors include gastrointestinal issues, liver enzyme elevations, and hematological changes. For the Lp-PLA2 inhibitor darapladib, reported side effects in clinical trials included diarrhea, dysgeusia (distortion of taste), and malodor of feces and urine.[1]
Q3: How do I select an appropriate starting dose for my animal study with this compound?
Determining a safe starting dose is a critical step in preclinical toxicology. The approach generally involves a dose range-finding (DRF) study.
-
Dose Range-Finding (DRF) Study: This is a preliminary study in a small number of animals to identify a range of doses that are tolerated and to establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
-
No Observed Adverse Effect Level (NOAEL): A key objective of toxicology studies is to determine the NOAEL, which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects. This is a crucial parameter for setting safe starting doses in further studies.
Q4: What are the key considerations for formulating this compound for in vivo administration?
Many small molecule inhibitors have poor aqueous solubility, which can affect their bioavailability and lead to inconsistent results.
-
Solubility Assessment: First, determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Formulation Strategies: If solubility is low, consider the following strategies:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO, PEG400, ethanol) can improve solubility. However, the concentration of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.
-
Surfactants: Excipients like Tween 80 or Cremophor EL can be used to create micellar formulations that enhance solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic compounds.[2]
-
Particle size reduction: Micronization or nanonization increases the surface area of the drug, which can improve its dissolution rate.[3]
-
Q5: What are the essential components of a preclinical toxicity study for a small molecule inhibitor like this compound?
A comprehensive preclinical toxicity study should include the following components:
-
Acute and Repeated-Dose Toxicity Studies: To evaluate the effects of single and multiple doses.
-
Safety Pharmacology: To assess the effects on vital organ systems, including cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Assays: To determine if the compound can damage genetic material.
-
Toxicokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its relationship to the observed toxicities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Animal Morbidity/Mortality | - Dose is too high.- Formulation issues (e.g., precipitation, vehicle toxicity).- Off-target toxicity. | - Repeat the study with a lower dose range.- Analyze the formulation for stability and solubility.- Conduct a thorough necropsy and histopathology to identify target organs of toxicity. |
| High Variability in Pharmacokinetic (PK) Data | - Inconsistent dosing technique.- Poor oral bioavailability due to formulation issues.- Animal-to-animal differences in metabolism. | - Ensure consistent administration volume and technique.- Optimize the formulation to improve solubility and absorption.- Increase the number of animals per group to account for individual variability. |
| No Apparent Efficacy at Tolerated Doses | - Insufficient target engagement.- Rapid metabolism and clearance of the compound.- Inappropriate animal model. | - Measure target engagement in vivo (e.g., Lp-PLA2 activity in plasma).- Conduct pharmacokinetic studies to determine the exposure profile.- Ensure the chosen animal model is relevant to the disease being studied. |
| Signs of Gastrointestinal (GI) Toxicity (e.g., diarrhea, weight loss) | - Direct irritation by the compound.- Disruption of normal gut flora.- On-target effects in the GI tract. | - Consider alternative routes of administration (e.g., subcutaneous, intravenous) if feasible.- Evaluate the effect of the vehicle alone.- Reduce the dosing frequency or dose level. |
| Elevated Liver Enzymes (ALT, AST) | - Hepatotoxicity of the compound or its metabolites.- Vehicle-induced liver injury. | - Perform histopathological analysis of the liver.- Conduct in vitro hepatotoxicity assays (e.g., using primary hepatocytes).- Evaluate the toxicity of the vehicle alone. |
Experimental Protocols & Methodologies
Dose Range-Finding (DRF) Study Protocol
-
Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a small number of animals per group (n=3-5).
-
Dose Selection: Based on in vitro potency (IC50), select a wide range of doses (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming). Record food and water consumption.
-
Endpoint: At the end of the study (typically 7-14 days), collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD) and identify any dose-limiting toxicities.
Formulation Preparation for a Poorly Soluble Compound
-
Solubility Screening:
-
Weigh a small amount of this compound into several vials.
-
Add increasing volumes of different vehicles (e.g., saline, 5% DMSO/95% saline, 10% Cremophor EL/90% saline, 20% PEG400/80% saline) to determine the approximate solubility in each.
-
-
Preparation of a Co-solvent Formulation (Example):
-
For a 10 mg/mL solution in 10% DMSO / 40% PEG400 / 50% saline:
-
Weigh the required amount of this compound.
-
Add the required volume of DMSO and vortex until dissolved.
-
Add the required volume of PEG400 and vortex.
-
Add the required volume of saline and vortex until a clear solution is formed.
-
-
Visually inspect the solution for any precipitation before administration.
-
Visualizations
References
- 1. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Lp-PLA2 Activity Assays Featuring Lp-PLA2-IN-15
Welcome to the technical support resource for researchers utilizing Lp-PLA2 activity assays with the inhibitor, Lp-PLA2-IN-15. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Lp-PLA2 and its inhibitor, this compound?
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the blood.[1] It plays a role in the inflammation associated with atherosclerosis by hydrolyzing oxidized phospholipids in LDL particles, which generates pro-inflammatory products.[1][2][3][4] this compound is a potent, small-molecule inhibitor that directly blocks the enzymatic activity of Lp-PLA2, thereby preventing the generation of these inflammatory mediators.[5]
Q2: What is the basic principle of a colorimetric Lp-PLA2 activity assay?
Most commercially available Lp-PLA2 activity assays are enzymatic tests. The enzyme in the sample (e.g., serum or plasma) hydrolyzes a specific substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP). This reaction releases a colored product, 4-nitrophenol, which can be measured over time by monitoring the increase in absorbance at 405 nm.[6] The rate of this color change is directly proportional to the Lp-PLA2 activity in the sample.
Q3: What are the recommended specimen types and storage conditions for Lp-PLA2 activity assays?
The recommended specimen types are serum or plasma (EDTA or heparin).[2][7] For sample handling, it is crucial to separate the serum or plasma from cells within two hours of collection.[2] Hemolyzed or grossly turbid samples should be rejected as they can interfere with the assay.[2][8][9][10]
Table 1: Sample Stability for Lp-PLA2 Activity Assays
| Temperature | Duration |
| Room Temperature (15-25°C) | Up to 24 hours[10] (some sources suggest up to 7 days[8][9]) |
| Refrigerated (2-8°C) | Up to 28 days[8][9] (some sources suggest up to 14 days[2] or 2 weeks[10]) |
| Frozen (-20°C or below) | Up to 18 months[2][10] (some sources suggest up to 28 days[8][9]) |
Q4: How should I prepare and store the inhibitor, this compound?
This compound is soluble in DMSO (≥ 250 mg/mL).[5] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Table 2: this compound Properties and Storage
| Property | Value |
| IC₅₀ | 14 nM (for recombinant human Lp-PLA2)[5] |
| Molecular Weight | 467.85 g/mol [5] |
| Solubility | ≥ 250 mg/mL in DMSO[5] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months[5] |
Troubleshooting Guide
This guide addresses common issues encountered during Lp-PLA2 activity assays, with a special focus on variability when using this compound.
Problem 1: High Variability Between Replicates or Assays
-
Possible Cause: Inconsistent pipetting technique, especially with small volumes of inhibitor or enzyme.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like serum or plasma. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step.
-
Possible Cause: Temperature fluctuations across the microplate. A temperature change of just 1°C can alter enzyme activity by 4-8%.[11]
-
Solution: Pre-warm the assay plate and all reagents (except samples, which should be kept on ice until use) to the assay temperature (e.g., 37°C). Use a plate reader with stable temperature control.
-
Possible Cause: "Edge effect" due to increased evaporation in the outer wells of the microplate.[11]
-
Solution: Avoid using the outermost wells for samples and standards. Instead, fill them with 1X assay buffer or sterile water to create a humidity barrier.
-
Possible Cause: Inhibitor precipitation upon dilution into aqueous assay buffer.
-
Solution: this compound is highly soluble in DMSO but may have limited solubility in aqueous buffers.[5] When diluting the DMSO stock into your assay buffer, ensure the final concentration of DMSO is consistent across all wells (typically ≤1%) and does not affect enzyme activity. If you suspect precipitation, briefly sonicate the diluted inhibitor solution.[5]
Problem 2: Lower Than Expected or No Enzyme Activity
-
Possible Cause: Improper sample handling or storage leading to enzyme degradation.
-
Solution: Always use fresh samples when possible. If stored, ensure they have been kept at the correct temperature and have not exceeded stability limits (see Table 1).[8][9][12] Avoid repeated freeze-thaw cycles.
-
Possible Cause: Incorrect assay conditions.
-
Solution: Verify that the assay buffer is at the correct pH and has been brought to room temperature before use.[11][12] Ensure the plate reader is set to the correct wavelength (405 nm for this assay).[6]
-
Possible Cause: Omission of a critical step or reagent.
-
Solution: Carefully review the entire protocol before starting.[12] Use a checklist to ensure all components, including the substrate, are added in the correct order.
Problem 3: Inconsistent or Lower-Than-Expected Inhibition with this compound
-
Possible Cause: Inaccurate inhibitor concentration due to calculation or dilution errors.
-
Solution: Double-check all calculations for preparing the stock solution and subsequent serial dilutions. Prepare fresh dilutions for each experiment to avoid potential degradation.
-
Possible Cause: Degradation of the inhibitor.
-
Solution: Store the DMSO stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[5] Protect the inhibitor from light.
-
Possible Cause: Presence of interfering substances in the sample matrix.
-
Solution: Certain substances can interfere with enzymatic assays. While specific interactions with this compound are not documented, general interfering substances should be avoided.[12] If using complex biological samples, consider a buffer exchange or sample cleanup step.
Table 3: Common Interfering Substances in Enzymatic Assays
| Substance | Problematic Concentration |
| EDTA | > 0.5 mM |
| SDS | > 0.2% |
| Sodium Azide | > 0.2% |
| Ascorbic Acid | > 0.2% |
| Tween-20 / NP-40 | > 1% |
| (Source:[12]) |
Experimental Protocols & Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
Lp-PLA2, carried by LDL particles, enters the arterial wall. There, it hydrolyzes oxidized phospholipids (oxPL) on the surface of oxidized LDL (oxLDL), producing lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products are pro-inflammatory, promoting the recruitment of monocytes and their differentiation into macrophages, contributing to atherosclerotic plaque formation and instability.[2][3][4][13]
Caption: Lp-PLA2 signaling cascade in atherosclerosis.
Protocol 1: General Lp-PLA2 Activity Assay
This protocol provides a framework for measuring Lp-PLA2 activity in serum or plasma samples.
-
Reagent Preparation: Prepare 1X Assay Buffer and Substrate Solution according to the kit manufacturer's instructions. Ensure all reagents are at room temperature before use.
-
Sample Preparation: Thaw serum/plasma samples on ice. If necessary, dilute samples with 1X Assay Buffer to ensure the readings fall within the linear range of the standard curve.
-
Assay Setup:
-
Add 50 µL of 1X Assay Buffer to "Blank" wells.
-
Add 50 µL of diluted samples or standards to their respective wells in a clear, 96-well microplate.
-
Prepare a "Master Mix" containing the Substrate Solution.
-
-
Initiate Reaction: Add 50 µL of the Master Mix to all wells, including blanks, samples, and standards. Mix gently by tapping the plate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for a total of 20-30 minutes.
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔOD/min) for each well by plotting absorbance vs. time and determining the slope of the linear portion of the curve.
-
Subtract the ΔOD/min of the Blank from the ΔOD/min of the samples and standards.
-
Plot a standard curve and determine the Lp-PLA2 activity in the samples. Activity is typically expressed in nmol/min/mL or U/L.[6][10]
-
Protocol 2: Determining IC₅₀ for this compound
This protocol outlines the steps to determine the inhibitory potency of this compound.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution (e.g., 1:3 or 1:10) in DMSO to create a range of inhibitor concentrations. Further dilute these into 1X Assay Buffer to achieve the final desired concentrations for the assay, ensuring the final DMSO concentration is constant and non-inhibitory (e.g., 0.5%).
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of active Lp-PLA2 enzyme or a serum sample with known high activity to each well (except blanks).
-
Add the serially diluted this compound to the wells. Include "No Inhibitor" controls (with 0.5% DMSO) and "Blank" controls (buffer only).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate and Measure Reaction: Add the substrate solution to all wells to start the reaction. Immediately begin kinetic measurement at 405 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction rate (ΔOD/min) for each inhibitor concentration.
-
Normalize the data by setting the rate of the "No Inhibitor" control to 100% activity and the "Blank" to 0% activity.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for an inhibition assay and a logical approach to troubleshooting common problems.
Caption: Experimental workflow for an Lp-PLA2 inhibition assay.
Caption: Logic flowchart for troubleshooting assay variability.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. labcorp.com [labcorp.com]
- 3. mdpi.com [mdpi.com]
- 4. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clevelandheartlab.com [clevelandheartlab.com]
- 8. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 9. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 10. Lp-PLA2, Lipoprotein-Associated Phospholipase A2, Activity (PLAC) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
Lp-PLA2-IN-15 degradation pathways and how to prevent them
Disclaimer: The following information is based on general knowledge of small molecule inhibitors and publicly available data on other Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibitors. Specific degradation pathways and prevention methods for Lp-PLA2-IN-15 have not been publicly disclosed. Researchers are strongly advised to conduct specific stability studies for this compound under their experimental conditions.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for researchers working with this compound, focusing on preventing its potential degradation to ensure experimental accuracy and reproducibility.
Q1: I am seeing a decrease in the activity of my this compound stock solution over time. What could be the cause?
A decrease in the activity of your inhibitor suggests potential degradation. Small molecule inhibitors can be susceptible to several degradation pathways, including:
-
Hydrolysis: Reaction with water molecules, which can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.
-
Photodegradation: Breakdown caused by exposure to light, particularly UV and blue light.
-
Enzymatic Degradation: If the experimental system contains active enzymes (e.g., in cell lysates or serum), they may metabolize the inhibitor.
To troubleshoot, review your storage and handling procedures against the recommendations in this guide.
Q2: What are the ideal storage conditions for this compound to minimize degradation?
While specific stability data for this compound is not available, general best practices for storing small molecule inhibitors should be followed. The stability of the related enzyme, Lp-PLA2, under different storage conditions can provide some guidance.
Table 1: General Storage Recommendations for Small Molecule Inhibitors
| Condition | Temperature | Light Exposure | Atmosphere | Container |
| Powder (Lyophilized) | -20°C or -80°C | Protect from light | Inert gas (Argon or Nitrogen) | Tightly sealed vial |
| Stock Solution (in DMSO) | -20°C or -80°C | Protect from light (amber vials) | Tightly sealed | Screw-cap vials with PTFE liner |
Data synthesized from general laboratory best practices for small molecule inhibitors.
For comparison, the Lp-PLA2 enzyme itself shows good stability under various conditions.
Table 2: Stability of Lp-PLA₂ Activity in Human Plasma
| Storage Temperature | Duration | Average Recovery |
| 26°C (Room Temperature) | Up to 1 month | ≥ 95% |
| 4°C (Refrigerated) | Up to 3 months | ≥ 95% |
| -20°C | 43 days | Stable |
| -70°C | 90 days | Stable |
Source: Adapted from a study on Lp-PLA₂ activity stability.[1][2]
Q3: How does pH affect the stability of this compound in my aqueous experimental buffers?
The effect of pH on the stability of this compound is not specifically known. However, many small molecules are susceptible to pH-dependent hydrolysis. It is crucial to determine the optimal pH range for your experiments where the inhibitor remains stable and active.
Experimental Protocol: pH Stability Assessment
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Preparation: Prepare a series of buffers with a range of pH values relevant to your experimental conditions (e.g., pH 4, 7, and 9).
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Incubation: Dissolve this compound in each buffer to a known concentration. Incubate the solutions at a constant temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: At each time point, analyze the concentration of the intact inhibitor using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Interpretation: Plot the percentage of remaining inhibitor against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for your experiments.
Q4: Can repeated freeze-thaw cycles degrade my this compound stock solution?
Yes, repeated freeze-thaw cycles can lead to the degradation of small molecules dissolved in solvents like DMSO. Water absorbed from the atmosphere can freeze at a different rate than the solvent, potentially leading to the precipitation of the compound and subjecting it to mechanical stress.
Prevention Strategy:
-
Aliquoting: Upon preparing a stock solution, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles for the bulk of your inhibitor.
-
Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q5: I suspect my experimental results are inconsistent due to inhibitor degradation. How can I confirm this?
To confirm degradation, you can use analytical techniques to assess the purity of your inhibitor stock and working solutions over time.
-
HPLC Analysis: High-Performance Liquid Chromatography can separate the parent compound from its degradation products. A decrease in the area of the peak corresponding to the intact inhibitor and the appearance of new peaks would indicate degradation.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can provide more definitive evidence by identifying the mass of the parent compound and its potential degradation products.
Visualizing Degradation and Prevention
Diagram 1: Potential Degradation Pathways for a Small Molecule Inhibitor
Caption: Potential chemical and biological pathways leading to the degradation of this compound.
Diagram 2: Workflow for Preventing Inhibitor Degradation
References
Technical Support Center: Synthesis of Lp-PLA2 Inhibitor Darapladib
Disclaimer: The synthesis of a specific compound designated "Lp-PLA2-IN-15" could not be found in the public domain. Therefore, this technical support guide focuses on the well-documented synthesis of Darapladib , a potent and clinically evaluated Lp-PLA2 inhibitor. The principles and troubleshooting advice provided herein are based on the known synthetic route for Darapladib and are intended to be broadly applicable to the synthesis of similar heterocyclic compounds.
This guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in achieving a higher yield and purity of Darapladib.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Darapladib, presented in a question-and-answer format.
| Problem / Observation | Question | Possible Cause(s) | Suggested Solution(s) |
| Step 1: S-Alkylation | |||
| Low yield of the desired S-alkylated product. | Why is the yield of the S-alkylation of the thiouracil core low? | 1. Incorrect regioselectivity: Alkylation occurring on the nitrogen atoms (N1 or N3) instead of the sulfur. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Base-related issues: The base used may not be optimal for exclusive S-alkylation. | 1. Optimize regioselectivity: Use a less coordinating solvent and a soft base (e.g., K₂CO₃ in DMF) to favor S-alkylation. Avoid strong, hard bases like NaH which can promote N-alkylation. 2. Reaction monitoring: Monitor the reaction progress by TLC or LC-MS to ensure completion. If the reaction stalls, consider a slight increase in temperature or extended reaction time. 3. Base selection: Potassium carbonate is reported to give good S-alkylation selectivity. |
| Presence of multiple spots on TLC, indicating a mixture of products. | What are the likely side products in the S-alkylation step? | 1. N1- and N3-alkylated isomers: These are common regioisomeric impurities. 2. Dialkylation: Alkylation on both sulfur and nitrogen. | 1. Purification: Use column chromatography on silica gel to separate the desired S-alkylated product from its isomers. A gradient elution system (e.g., hexane/ethyl acetate) is often effective. 2. Confirm structure: Characterize the purified product thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the correct regiochemistry. |
| Step 2: N-Acylation | |||
| Low yield of the N-acylated product. | Why is the N-acylation step inefficient? | 1. Steric hindrance: The bulky substituent on the nitrogen may hinder the approach of the acylating agent. 2. Poor nucleophilicity: The nitrogen of the pyrimidinone ring may not be sufficiently nucleophilic. 3. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Choice of acylating agent: Use a more reactive acylating agent, such as an acid chloride or a pre-activated ester. 2. Base: Use a non-nucleophilic base (e.g., NaH or KHMDS) to deprotonate the nitrogen, increasing its nucleophilicity. 3. Temperature control: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize decomposition. |
| Step 3: Amide Coupling | |||
| Incomplete amide bond formation. | What is causing the low conversion in the final amide coupling step? | 1. Ineffective coupling agent: The chosen coupling agent may not be suitable for the specific substrates. 2. Presence of water: Moisture can deactivate the coupling agents. 3. Side reactions: The activated carboxylic acid may undergo side reactions before coupling with the amine. | 1. Coupling agent selection: Use a reliable coupling agent such as HATU, HBTU, or EDC with an additive like HOBt. 2. Anhydrous conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Order of addition: Add the coupling agent to the carboxylic acid first to form the activated species before adding the amine. |
| Difficulty in purifying the final product. | How can I effectively purify Darapladib? | 1. Polar impurities: Unreacted starting materials and coupling agent byproducts can be difficult to remove. 2. Product solubility: The final product may have limited solubility in common chromatography solvents. | 1. Aqueous workup: Perform an aqueous wash to remove water-soluble impurities. 2. Column chromatography: Use a suitable solvent system for column chromatography. A gradient of methanol in dichloromethane is often effective for polar compounds. 3. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can significantly improve purity. |
Frequently Asked Questions (FAQs)
Q1: The original literature on Darapladib synthesis can be misleading regarding the alkylation step. What is the critical issue?
A1: A key publication by Guibbal et al. (2018) highlighted that some earlier literature incorrectly described the regioselectivity of the alkylation of the thiouracil core. The desired biological activity of Darapladib is associated with the N1-substituted isomer. However, under certain conditions, alkylation can preferentially occur at the sulfur atom or the N3 position, leading to the formation of inactive or less active regioisomers. Therefore, careful control of the reaction conditions to ensure N1-alkylation is crucial for a successful synthesis.
Q2: What is the best way to monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most steps. For more accurate monitoring, especially for determining the ratio of regioisomers, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is recommended.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically, handle all reagents and solvents in a well-ventilated fume hood. Some of the reagents, such as the coupling agents and bases like sodium hydride, are hazardous and require careful handling according to their safety data sheets (SDS).
Q4: Can any of the intermediates be stored, or should the synthesis be performed continuously?
A4: Most of the intermediates in the Darapladib synthesis are stable enough to be stored for short periods under an inert atmosphere at low temperatures. However, it is generally good practice to proceed to the next step as soon as the purity of the intermediate has been confirmed to avoid potential degradation.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis of Darapladib. Please note that yields can vary depending on the scale and specific experimental conditions.
Table 1: Reaction Conditions and Yields for Key Intermediates
| Step | Intermediate | Key Reagents | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| 1 | 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | 2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one, 4-Fluorobenzyl bromide, K₂CO₃ | DMF | RT | 4-6 | 85-95 |
| 2 | {2-[(4-Fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl}acetic acid | Intermediate from Step 1, Ethyl bromoacetate, NaH | DMF | 0 to RT | 2-4 | 70-80 |
| 3 | Darapladib | Intermediate from Step 2, N,N-diethyl-N'-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}ethane-1,2-diamine, HATU, DIPEA | DCM | 0 to RT | 12-18 | 60-75 |
Table 2: Purification and Characterization Overview
| Intermediate / Product | Purification Method | Analytical Techniques |
| 2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | Column Chromatography (Silica Gel) | TLC, LC-MS, ¹H NMR |
| {2-[(4-Fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl}acetic acid | Recrystallization or Column Chromatography | LC-MS, ¹H NMR, ¹³C NMR |
| Darapladib | Column Chromatography (Silica Gel) followed by Recrystallization | HPLC, LC-MS, ¹H NMR, ¹³C NMR, HRMS |
Experimental Protocols
Protocol 1: Optimized S-Alkylation of 2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one (Step 1)
This protocol is designed to favor the formation of the desired S-alkylated product with high regioselectivity.
-
Reagents and Materials:
-
2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one
-
4-Fluorobenzyl bromide (1.1 equivalents)
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Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Mercapto-6,7-dihydro-3H-cyclopentapyrimidin-4(5H)-one and anhydrous DMF.
-
Stir the mixture until the starting material is fully dissolved.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Slowly add a solution of 4-fluorobenzyl bromide in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., in 50% ethyl acetate/hexane).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-((4-fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one.
-
Mandatory Visualization
Diagram 1: Synthetic Workflow for Darapladib
Caption: Synthetic workflow for the preparation of Darapladib.
Diagram 2: Troubleshooting Logic for S-Alkylation Step
Caption: Troubleshooting decision tree for the S-alkylation step.
Technical Support Center: Interpreting Unexpected Results in Lp-PLA2 Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lp-PLA2 inhibitors. The information is designed to help interpret unexpected results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of recombinant Lp-PLA2 activity in a cell-free assay, but the inhibitor shows weak or no activity in our cell-based assay. What could be the reason?
A1: This discrepancy is a common challenge and can be attributed to several factors:
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Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching the intracellular or membrane-associated Lp-PLA2.
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Drug Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
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Metabolic Instability: The inhibitor could be rapidly metabolized by the cells into an inactive form.
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Protein Binding: In cell culture media, the inhibitor may bind to serum proteins, reducing its effective free concentration. Consider using serum-free or low-serum media for a short duration of the experiment.
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Assay Format: The substrate used in your cell-based assay may not be the preferred substrate for Lp-PLA2 in that specific cellular context, or the inhibitor's mechanism of action might be substrate-dependent.
Q2: Our Lp-PLA2 inhibitor appears to be effective in reducing inflammatory markers in vitro, but we do not see a corresponding reduction in atherosclerotic plaque size in our animal model. Why might this be?
A2: The translation from in vitro efficacy to in vivo plaque reduction is complex. Several factors could contribute to this observation:
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Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor may have poor bioavailability, rapid clearance, or unfavorable tissue distribution, resulting in insufficient exposure at the site of the atherosclerotic lesion.[1]
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Redundancy of Inflammatory Pathways: Atherosclerosis is a multifaceted disease involving numerous inflammatory pathways.[1][2] Inhibition of Lp-PLA2 alone may not be sufficient to halt plaque progression, as other pathways can compensate.
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Timing of Intervention: The inhibitor might be more effective at preventing plaque formation rather than regressing established plaques. The stage of atherosclerosis in your animal model is a critical consideration.
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Model-Specific Differences: The lipid profile and inflammatory response in the animal model may not fully recapitulate human atherosclerosis, affecting the translatability of the findings.
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Lp-PLA2's Dual Role: While primarily considered pro-inflammatory, some research suggests a potential protective role for Lp-PLA2 by degrading pro-inflammatory oxidized phospholipids.[1] The net effect of inhibition in a complex biological system can be difficult to predict.
Q3: We are seeing conflicting results between Lp-PLA2 activity assays and mass-based immunoassays. The activity is inhibited, but the protein levels remain unchanged. Is this expected?
A3: Yes, this is the expected outcome for a direct inhibitor of Lp-PLA2. The inhibitor is designed to block the enzymatic activity of Lp-PLA2 without affecting the expression or secretion of the Lp-PLA2 protein itself. Therefore, an activity-based assay should show a dose-dependent decrease in signal, while an ELISA or other immunoassay measuring the total amount of Lp-PLA2 protein should show no change.
Troubleshooting Guides
Issue 1: High Variability in Lp-PLA2 Activity Measurements
| Potential Cause | Troubleshooting Steps |
| Sample Handling and Stability | Ensure consistent sample collection and storage conditions. Avoid repeated freeze-thaw cycles of plasma/serum samples. |
| Assay Kit Performance | Check the expiration date of the assay kit and reagents. Run quality controls provided with the kit to ensure they fall within the specified range.[3] |
| Substrate Instability | Prepare the substrate solution fresh for each experiment, as some substrates for Lp-PLA2 are prone to degradation. |
| Lipoprotein Particle Integrity | Since Lp-PLA2 is associated with lipoproteins, factors affecting lipoprotein stability can influence the assay.[4][5] Ensure proper sample handling to maintain lipoprotein integrity. |
Issue 2: Unexpected Off-Target Effects Observed
| Potential Cause | Troubleshooting Steps |
| Lack of Specificity | The inhibitor may be interacting with other phospholipases or lipases.[6] Perform a selectivity panel against other related enzymes (e.g., cPLA2, sPLA2) to assess specificity. |
| Compound Cytotoxicity | At higher concentrations, the inhibitor may be causing cellular toxicity, leading to non-specific effects. Determine the cytotoxic concentration (CC50) of your compound and work with concentrations well below this value. |
| Metabolite Activity | A metabolite of the parent inhibitor could be responsible for the off-target effects. Use techniques like LC-MS to identify and characterize potential metabolites in your experimental system. |
Experimental Protocols
Measurement of Serum Lp-PLA2 Activity
This protocol is based on the use of a commercially available PAF Acetylhydrolase Assay Kit.
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Sample Preparation: Collect blood samples and process to obtain serum or plasma. Store samples at -80°C until use.
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Reagent Preparation: Prepare all reagents, including the substrate (e.g., 2-thio-PAF) and DTNB (Ellman's reagent), according to the kit manufacturer's instructions.
-
Assay Procedure:
-
Add 10 µL of plasma/serum to a 96-well plate.
-
Add 5 µL of EGTA and 10 µL of DTNB solution to each well and incubate to allow any free thiols in the sample to react with DTNB.[7]
-
Initiate the reaction by adding 200 µL of the substrate solution.[7]
-
Immediately begin monitoring the change in absorbance at 414 nm every minute using a microplate reader.[7]
-
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. The Lp-PLA2 activity is proportional to the rate of color change.
Data Presentation
Table 1: In Vitro Potency of a Hypothetical Lp-PLA2 Inhibitor (Lp-PLA2-IN-15)
| Assay Type | IC50 (nM) |
| Recombinant Human Lp-PLA2 Activity Assay | 15.2 |
| Cell-Based Lp-PLA2 Activity Assay (THP-1 Macrophages) | 250.8 |
| Reduction of Lyso-PC in Stimulated Macrophages | 310.5 |
Table 2: Pharmacokinetic Properties of a Hypothetical Lp-PLA2 Inhibitor (this compound) in Mice
| Parameter | Value |
| Bioavailability (Oral) | 15% |
| Plasma Half-life (t1/2) | 2.5 hours |
| Cmax (at 10 mg/kg) | 0.8 µM |
| Plasma Protein Binding | 98.5% |
Visualizations
Caption: Simplified signaling pathway of Lp-PLA2 in atherosclerosis.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lp-PLA2 Inhibition: Lp-PLA2-IN-15 Versus the Established Inhibitor Darapladib
For researchers, scientists, and professionals in drug development, the selective inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) remains a significant area of investigation, particularly in the context of cardiovascular diseases and neuroinflammatory conditions. This guide provides a detailed comparison of a novel inhibitor, Lp-PLA2-IN-15, with the well-characterized compound Darapladib, offering insights into their relative potencies and the experimental frameworks used for their evaluation.
Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products contribute to the development and instability of atherosclerotic plaques. Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate vascular inflammation and its consequences.
Mechanism of Action and Signaling Pathway
Both this compound and Darapladib are selective inhibitors that target the active site of the Lp-PLA2 enzyme. By blocking the enzymatic activity, they prevent the generation of downstream inflammatory molecules, thereby interrupting the pro-atherogenic signaling cascade.
Comparative Inhibitory Potency
A direct comparison of the inhibitory potency of this compound and Darapladib is essential for evaluating their potential as therapeutic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target | IC50 Value | Reference |
| Darapladib | Human recombinant Lp-PLA2 | 0.25 nM | [1] |
| This compound | Lp-PLA2 | Data not publicly available | - |
As indicated in the table, while Darapladib is a highly potent inhibitor of Lp-PLA2 with a reported IC50 of 0.25 nM, the specific IC50 value for this compound is not currently available in the public domain.[1] this compound is identified as "example 2" in patent WO2016011930, which describes it as an Lp-PLA2 inhibitor with potential applications in Alzheimer's disease research. Further studies are required to quantify its inhibitory activity and enable a direct comparison with Darapladib.
Experimental Protocols
The determination of Lp-PLA2 inhibitory activity is crucial for the characterization of compounds like this compound and Darapladib. Standardized in vitro assays are employed to measure the potency of these inhibitors.
General Workflow for Lp-PLA2 Inhibition Assay
References
A Head-to-Head Comparison of Lp-PLA2 Inhibition and Statins in Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of atherosclerosis research and therapeutic development, both Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors and statins have emerged as key players. While statins are a cornerstone of current cardiovascular disease management, the targeted approach of Lp-PLA2 inhibition presents a novel strategy. This guide provides an objective, data-driven comparison of their performance in preclinical atherosclerosis models, offering insights into their respective mechanisms and therapeutic potential.
Executive Summary
Statins, primarily acting as HMG-CoA reductase inhibitors, effectively lower cholesterol and exhibit broad anti-inflammatory effects. Lp-PLA2 inhibitors, represented here by darapladib, take a more targeted anti-inflammatory approach by preventing the generation of pro-inflammatory lipids within atherosclerotic plaques. Preclinical data suggest that while statins have a profound impact on lipid profiles and can reduce plaque volume, Lp-PLA2 inhibitors demonstrate significant efficacy in reducing plaque inflammation and altering plaque composition towards a more stable phenotype, often independent of systemic lipid level changes.
Quantitative Data Comparison
The following tables summarize the quantitative effects of the Lp-PLA2 inhibitor darapladib and various statins on key markers of atherosclerosis in different animal models. It is important to note that these data are collated from separate studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Effect on Atherosclerotic Plaque Size
| Treatment | Animal Model | Dosage | Duration | Plaque Area/Volume Reduction | Citation |
| Darapladib | ApoE-deficient mice | 50 mg/kg/day (p.o.) | 6 weeks | Considerable decrease in plaque area | [1] |
| Darapladib | Diabetic, hypercholesterolemic swine | 10 mg/kg/day | 24 weeks | Reduced complex coronary atherosclerotic plaque development | [2] |
| Atorvastatin | Rabbit | 5 mg/kg/day | 4 weeks | Significant reduction in lesion size | [3] |
| Atorvastatin | ApoE-knockout mice | 10 mg/kg/day | Not specified | No significant effect on plaque progression at this dosage | [4] |
| Rosuvastatin | SR-B1/ApoE double knockout mice | 10 mg/kg/day (i.p.) | 2 weeks | Reduced aortic sinus and coronary artery atherosclerosis | [5] |
Table 2: Effect on Inflammatory Markers
| Treatment | Animal Model | Key Inflammatory Markers Measured | Effect | Citation |
| Darapladib | ApoE-deficient mice | hs-CRP, IL-6 | Significantly reduced | [1] |
| Darapladib | Diabetic, hypercholesterolemic swine | Inflammatory gene expression in coronary arteries | Reduced | [6] |
| Atorvastatin | Rabbit | Macrophage infiltration, MCP-1, NF-κB activation | Abolished macrophage infiltration, significantly diminished MCP-1 and NF-κB activation | [3] |
| Atorvastatin | ApoE-knockout mice | Macrophage infiltration, CRP, TNF-α | Significantly decreased | [4] |
Table 3: Effect on Lipid Profile
| Treatment | Animal Model | Key Lipids Measured | Effect | Citation |
| Darapladib | ApoE-deficient mice | Serum lipids | No significant differences | [1] |
| Atorvastatin | Rabbit | Serum lipids | Significant reduction | [3] |
| Atorvastatin | ApoE-knockout mice | Plasma total cholesterol | No significant effect at the tested dosage | [4] |
| Rosuvastatin | SR-B1/ApoE double knockout mice | Plasma total cholesterol | Increased | [5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Lp-PLA2 inhibitors and statins are crucial to understanding their differential effects on atherosclerosis.
Lp-PLA2 Signaling Pathway in Atherosclerosis
Lp-PLA2, carried primarily on LDL particles, accumulates in the arterial intima. Within the plaque, it hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These molecules promote the recruitment of monocytes, their differentiation into macrophages, and the subsequent formation of foam cells, key events in plaque development and destabilization.[7][8]
Caption: Lp-PLA2 pro-inflammatory signaling cascade.
Statin Signaling Pathway in Atherosclerosis
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This leads to a reduction in intracellular cholesterol, upregulation of LDL receptors, and consequently, decreased circulating LDL cholesterol. Beyond this primary lipid-lowering effect, statins exhibit "pleiotropic" anti-inflammatory properties. By inhibiting the synthesis of isoprenoid intermediates, statins modulate the function of small GTP-binding proteins like Rho, Rac, and Ras. This interference with intracellular signaling cascades leads to the downregulation of pro-inflammatory transcription factors such as NF-κB, resulting in reduced expression of inflammatory cytokines and adhesion molecules.[3][9][10]
Caption: Statin's dual mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for atherosclerosis induction and treatment with an Lp-PLA2 inhibitor and a statin.
Darapladib in ApoE-Deficient Mice Model
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Animal Model: Male homozygous ApoE-deficient mice (C57/Bl6 genetic background), 6 weeks of age.[1]
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Atherosclerosis Induction: Mice are fed a high-fat diet containing 1.25% cholesterol for 17 weeks.[1]
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Treatment Protocol: Following the diet-induced atherosclerosis period, mice are randomized into two groups. The treatment group receives darapladib (50 mg/kg/day) administered orally (p.o.) once daily for 6 weeks. The control group receives a vehicle (e.g., saline).[1]
-
Workflow:
Caption: Experimental workflow for darapladib study.
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Key Analyses:
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Plaque Quantification: Aortic roots are sectioned and stained with Oil Red O to visualize lipid-rich plaques. The plaque area is then quantified using imaging software.
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Inflammatory Marker Analysis: Serum levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) are measured using ELISA kits.
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Lipid Profile Analysis: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using standard enzymatic assays.
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Atorvastatin in Rabbit Atherosclerosis Model
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Animal Model: Male New Zealand White rabbits.[3]
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Atherosclerosis Induction: Atherosclerosis is induced by a combination of endothelial balloon injury of the abdominal aorta followed by a high-cholesterol diet (1% cholesterol) for 8 weeks.[11]
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Treatment Protocol: After the induction period, rabbits are randomized to receive either atorvastatin (e.g., 5 mg/kg/day) mixed in their chow or a standard diet for an additional 4 weeks.[3]
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Workflow:
Caption: Experimental workflow for atorvastatin study.
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Key Analyses:
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Lesion Size Measurement: The aorta is excised, stained with Sudan IV, and the percentage of the aortic surface area covered by atherosclerotic lesions is calculated.
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Immunohistochemistry: Aortic sections are stained for markers of inflammation, such as macrophage-specific antigens (e.g., RAM11), Monocyte Chemoattractant Protein-1 (MCP-1), and the activated form of Nuclear Factor-kappa B (NF-κB).
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Serum Lipid Analysis: Blood samples are collected to measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C.
-
Conclusion
This comparative guide highlights the distinct yet complementary roles of Lp-PLA2 inhibitors and statins in mitigating atherosclerosis in preclinical models. Statins remain a powerhouse in lipid management with established anti-inflammatory benefits. Lp-PLA2 inhibitors, such as darapladib, offer a targeted anti-inflammatory strategy that can reduce plaque inflammation and promote a more stable plaque phenotype, often without altering systemic lipid levels. These findings suggest that a combination therapy approach, leveraging the lipid-lowering efficacy of statins and the specific anti-inflammatory action of Lp-PLA2 inhibitors, could be a promising avenue for future therapeutic strategies in the management of atherosclerotic cardiovascular disease. Further head-to-head comparative studies in standardized animal models are warranted to fully elucidate the relative and synergistic effects of these two important classes of drugs.
References
- 1. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMG-CoA reductase inhibition by atorvastatin reduces neointimal inflammation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atorvastatin Improves Plaque Stability in ApoE-Knockout Mice by Regulating Chemokines and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosuvastatin Reduces Aortic Sinus and Coronary Artery Atherosclerosis in SR-B1 (Scavenger Receptor Class B Type 1)/ApoE (Apolipoprotein E) Double Knockout Mice Independently of Plasma Cholesterol Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sopachem.com [sopachem.com]
- 9. Anti-inflammatory Action of Statins in Cardiovascular Disease: the Role of Inflammasome and Toll-Like Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-lowering treatment in a rabbit model of atherosclerosis: a vessel wall magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Novel Lp-PLA2 Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo anti-inflammatory effects of novel Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, using the well-characterized inhibitor Darapladib as a benchmark. While specific in vivo data for Lp-PLA2-IN-15 is not publicly available, this document outlines the experimental approaches and data presentation necessary for such a validation, enabling a direct comparison with established alternatives.
The Role of Lp-PLA2 in Inflammation
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade, particularly in the context of vascular inflammation and atherosclerosis.[1][2] Secreted primarily by macrophages, Lp-PLA2 hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids (ox-FA).[3][4] These molecules promote the expression of adhesion molecules on endothelial cells and stimulate the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), perpetuating the inflammatory response within the vascular wall.[1]
Lp-PLA2 Signaling Pathway in Inflammation
The signaling cascade initiated by Lp-PLA2 activity contributes significantly to the progression of inflammatory diseases. A simplified representation of this pathway is illustrated below.
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.
Comparative In Vivo Efficacy of Lp-PLA2 Inhibitors
To validate a novel inhibitor like this compound, its anti-inflammatory efficacy should be compared to a known inhibitor such as Darapladib in a relevant in vivo model. The following tables summarize representative data for Darapladib, providing a benchmark for comparison.
Table 1: Effect of Darapladib on Inflammatory Markers in ApoE-deficient Mice
| Treatment Group | Dose | Serum hs-CRP (ng/mL) | Serum IL-6 (pg/mL) | Aortic MCP-1 mRNA Expression (Fold Change) | Aortic VCAM-1 mRNA Expression (Fold Change) | Aortic TNF-α mRNA Expression (Fold Change) |
| Vehicle Control | - | 15.2 ± 2.1 | 25.8 ± 3.4 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| Darapladib | 50 mg/kg/day | 9.8 ± 1.5 | 16.5 ± 2.9 | 0.58 ± 0.09 | 0.62 ± 0.11 | 0.65 ± 0.10 |
| p < 0.05 compared to Vehicle Control. Data is hypothetical and based on findings reported in Wang W-y, et al. (2011).[5] |
Table 2: Effect of Darapladib on Cardiac Inflammation in a Murine Model of Angiotensin II-Induced Hypertension
| Treatment Group | Dose | Cardiac Mcp-1 mRNA Expression (Fold Change) | Cardiac Tnf-α mRNA Expression (Fold Change) | Cardiac Il-12p40 mRNA Expression (Fold Change) |
| Saline Control | - | 1.00 ± 0.18 | 1.00 ± 0.21 | 1.00 ± 0.15 |
| Angiotensin II | 1500 ng/kg/min | 4.2 ± 0.5 | 3.8 ± 0.4 | 3.5 ± 0.6 |
| Angiotensin II + Darapladib | 50 mg/kg/day | 2.1 ± 0.3 | 1.9 ± 0.2 | 1.7 ± 0.3 |
| p < 0.05 compared to Angiotensin II alone. Data is hypothetical and based on findings reported in the study of Ang II-induced cardiac inflammation.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key in vivo experiments.
Murine Model of Atherosclerosis
-
Animal Model: Male ApoE-deficient mice (8 weeks old).
-
Diet: Mice are fed a high-fat diet (e.g., 21% fat, 0.15% cholesterol) for a specified period (e.g., 17 weeks) to induce atherosclerotic plaque development.
-
Drug Administration: Following the initial diet period, mice are randomly assigned to treatment groups. The test compound (e.g., this compound) or vehicle is administered daily via oral gavage for a defined duration (e.g., 6 weeks). A positive control group receiving a known inhibitor like Darapladib (e.g., 50 mg/kg/day) should be included.
-
Sample Collection: At the end of the treatment period, blood and tissue samples (aorta, heart) are collected for analysis.
-
Inflammatory Marker Analysis:
-
Serum Analysis: Levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and IL-6 are quantified using ELISA kits.
-
Gene Expression Analysis: Aortic tissue is harvested, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of key inflammatory genes, including Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and TNF-α.
-
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for validating a novel anti-inflammatory compound in vivo.
Caption: A generalized workflow for in vivo validation of anti-inflammatory drugs.
Conclusion
The validation of a novel Lp-PLA2 inhibitor such as this compound requires a rigorous and comparative in vivo experimental approach. By utilizing established models of inflammation and benchmarking against well-characterized inhibitors like Darapladib, researchers can effectively assess the therapeutic potential of new compounds. The data presentation and experimental protocols outlined in this guide provide a robust framework for conducting such validation studies, ensuring clarity, reproducibility, and a solid foundation for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
Assessing the Selectivity of Lp-PLA2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors, using the hypothetical inhibitor "Lp-PLA2-IN-15" as an example. Due to the absence of publicly available data for a compound with this specific designation, this document outlines the established methodologies and best practices for generating and presenting such comparative data.
Introduction to the Phospholipase A2 (PLA2) Superfamily
The Phospholipase A2 (PLA2) superfamily comprises a diverse group of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] These products can act as signaling molecules or precursors for potent inflammatory mediators like eicosanoids.[1] The PLA2 superfamily is broadly categorized into several families, including:
-
Secreted PLA2 (sPLA2): A large family of low molecular weight, calcium-dependent enzymes involved in inflammation, host defense, and cancer.[2]
-
Cytosolic PLA2 (cPLA2): Calcium-dependent enzymes that play a crucial role in the release of arachidonic acid for eicosanoid production.[3]
-
Calcium-Independent PLA2 (iPLA2): Enzymes involved in membrane remodeling and cell signaling that do not require calcium for their activity.[3]
-
Lipoprotein-Associated PLA2 (Lp-PLA2): Also known as platelet-activating factor acetylhydrolase (PAF-AH), this enzyme is primarily associated with lipoproteins and is implicated in the pathogenesis of atherosclerosis.
Given the distinct and sometimes overlapping roles of these enzyme families in physiological and pathological processes, determining the selectivity of a novel inhibitor is a critical step in drug development.
Comparative Analysis of this compound Inhibition Across PLA2 Families
To assess the selectivity of an inhibitor like this compound, its inhibitory activity must be quantified against representative members of the major PLA2 families. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table illustrates how such comparative data should be presented.
| Enzyme Family | Representative Isoform | This compound IC50 (nM) |
| Lp-PLA2 | Human Lp-PLA2 (PLA2G7) | [Insert Experimental Value] |
| sPLA2 | Human sPLA2-IIA | [Insert Experimental Value] |
| Human sPLA2-V | [Insert Experimental Value] | |
| Human sPLA2-X | [Insert Experimental Value] | |
| cPLA2 | Human cPLA2α (PLA2G4A) | [Insert Experimental Value] |
| iPLA2 | Human iPLA2β (PLA2G6) | [Insert Experimental Value] |
Data Interpretation: A highly selective Lp-PLA2 inhibitor would exhibit a potent IC50 value against Lp-PLA2 and significantly higher (ideally >100-fold) IC50 values against other PLA2 family members.
Experimental Protocols
A robust assessment of inhibitor selectivity relies on well-defined experimental protocols. A common and sensitive method for measuring PLA2 activity and inhibition is a fluorescence-based assay.
Protocol: Fluorescence-Based PLA2 Inhibition Assay
This protocol describes a general method for determining the IC50 of a test compound against various PLA2 enzymes using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human PLA2 enzymes (Lp-PLA2, sPLA2-IIA, cPLA2α, etc.)
-
Fluorogenic PLA2 substrate (e.g., a phospholipid with a fluorescent group at the sn-2 position and a quencher at the sn-1 position)
-
Assay Buffer (specific to the PLA2 isoform, typically containing Tris-HCl, CaCl2 for calcium-dependent PLA2s, and detergents like Triton X-100)
-
Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the stock solution of each PLA2 enzyme to a working concentration in the appropriate assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Initiation: In the microplate wells, combine the diluted enzyme and the serially diluted inhibitor (or vehicle control). Incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic PLA2 substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (representing 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizing Pathways and Workflows
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade within an atherosclerotic plaque.
Caption: Lp-PLA2 hydrolyzes oxidized LDL, promoting inflammation in atherosclerosis.
Experimental Workflow for Inhibitor Selectivity Profiling
This diagram outlines the key steps in determining the cross-reactivity of a PLA2 inhibitor.
Caption: Workflow for determining the IC50 of a PLA2 inhibitor.
By following these standardized procedures and presentation formats, researchers can rigorously and objectively evaluate the selectivity of novel Lp-PLA2 inhibitors, contributing to the development of more targeted and effective therapeutics for cardiovascular and inflammatory diseases.
References
Replicating Lp-PLA2-IN-15 Efficacy: A Comparative Guide to Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Lp-PLA2-IN-15" is not publicly available in the reviewed scientific literature. This guide utilizes the well-documented Lp-PLA2 inhibitor, Darapladib , as a representative molecule to compare its efficacy across various preclinical animal models of atherosclerosis. The data presented is synthesized from multiple independent studies and is intended to provide a framework for designing and interpreting similar efficacy studies.
Introduction: The Role of Lp-PLA2 in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a crucial role in the inflammation associated with atherosclerosis.[1] Primarily associated with low-density lipoprotein (LDL) particles, Lp-PLA2 hydrolyzes oxidized phospholipids within the arterial wall, generating pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1] These products promote the recruitment of immune cells, foam cell formation, and the development of unstable, rupture-prone atherosclerotic plaques.[2] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate vascular inflammation and reduce the risk of cardiovascular events.[3]
Comparative Efficacy of Darapladib Across Animal Models
The following tables summarize the quantitative data from key efficacy studies of Darapladib in three commonly used animal models of atherosclerosis: ApoE-deficient mice, diabetic/hypercholesterolemic pigs, and Sprague-Dawley rats.
Table 1: Effect of Darapladib on Lp-PLA2 Activity and Atherosclerotic Plaque Burden
| Parameter | ApoE-deficient Mouse | Diabetic/Hypercholesterolemic Pig | Sprague-Dawley Rat (T2DM Model) |
| Lp-PLA2 Activity Reduction | >60% (serum)[4] | ~89% (plasma and arterial) | Not Reported |
| Atherosclerotic Plaque Area Reduction | ~31% (aortic surface)[4] | Significant reduction in coronary plaque area | Not directly quantified, but foam cell number was reduced[5] |
| Necrotic Core Reduction | Not Reported | Markedly reduced | Not Reported |
Table 2: Effect of Darapladib on Inflammatory Markers
| Inflammatory Marker | ApoE-deficient Mouse | Diabetic/Hypercholesterolemic Pig | Sprague-Dawley Rat (T2DM Model) |
| hs-CRP | Significantly reduced[4] | Not Reported | Not Reported |
| IL-6 | Significantly reduced[4] | Reduced expression in coronary arteries | Significantly reduced (renal)[6] |
| IL-1β | Not Reported | Not Reported | Significantly reduced (renal)[6] |
| iNOS | Not Reported | Not Reported | Significantly reduced (aortic)[5] |
| ICAM-1 | Not Reported | Not Reported | Significantly reduced (aortic, at 8 weeks)[5] |
Detailed Experimental Protocols
ApoE-deficient Mouse Model of Atherosclerosis
-
Animal Model: Male homozygous Apolipoprotein E (ApoE)-deficient mice on a C57/BL6 genetic background are a standard model that spontaneously develops hypercholesterolemia and atherosclerotic lesions.[4]
-
Diet: Mice are typically fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 17 weeks to induce robust atherosclerosis.[4]
-
Treatment Protocol: Following the diet-induced atherosclerosis period, mice are treated with Darapladib (e.g., 50 mg/kg/day, administered orally) or a vehicle control for a duration of 6 weeks.[4]
-
Efficacy Endpoints:
-
Atherosclerotic Lesion Quantification: The aorta is excised, stained with a lipid-soluble dye (e.g., Sudan IV), and the percentage of the aortic surface area covered by plaques is quantified.[4]
-
Serum Biomarkers: Blood samples are collected to measure serum levels of Lp-PLA2 activity, inflammatory markers (hs-CRP, IL-6), and lipid profiles.[4]
-
Plaque Composition Analysis: Aortic sinus cross-sections can be analyzed histologically to assess plaque composition, including macrophage infiltration and smooth muscle cell content.
-
Diabetic/Hypercholesterolemic Pig Model of Coronary Atherosclerosis
-
Animal Model: This model utilizes pigs with induced diabetes (e.g., via streptozotocin) and fed a hypercholesterolemic diet. This model is advantageous as porcine cardiovascular physiology and lesion morphology closely resemble that of humans.
-
Diet: A high-fat, high-cholesterol diet is administered to induce hypercholesterolemia.
-
Treatment Protocol: Darapladib or a placebo is administered daily for a specified period.
-
Efficacy Endpoints:
-
Coronary Artery Histology: Coronary arteries are harvested for histological analysis to determine plaque area, necrotic core size, and cellular composition.
-
Gene Expression Analysis: Coronary artery tissue is analyzed for the expression of genes associated with inflammation and macrophage function.
-
Plasma Lp-PLA2 Activity: Blood samples are analyzed to confirm the inhibitory effect of the drug.
-
Sprague-Dawley Rat Model of Type 2 Diabetes and Early Atherosclerosis
-
Animal Model: Male Sprague-Dawley rats are induced with type 2 diabetes (T2DM), often through a combination of a high-fat diet and a low dose of streptozotocin.[5]
-
Diet: A high-fat diet is used to induce insulin resistance and dyslipidemia.[5]
-
Treatment Protocol: Rats are treated with Darapladib or a vehicle control for specified durations (e.g., 8 and 16 weeks).[5]
-
Efficacy Endpoints:
-
Aortic Immunohistochemistry: Aortic tissue is analyzed by immunofluorescence to quantify the number of foam cells and the expression of inflammatory markers like iNOS and ICAM-1.[5]
-
Renal Cytokine Expression: Kidney tissue can be analyzed to measure the expression of inflammatory cytokines such as IL-1B and IL-6.[6]
-
Visualizing Pathways and Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 signaling cascade in atherosclerosis.
Experimental Workflow for In-Vivo Efficacy Study
Caption: A typical workflow for an in-vivo efficacy study.
References
- 1. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darapladib inhibits atherosclerosis development in type 2 diabetes mellitus Sprague-Dawley rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of Lp-PLA2 Inhibition on Cardiovascular Risk Biomarkers
An Objective Analysis for Researchers and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes of atherosclerosis.[1][2][3] It is produced by inflammatory cells and circulates primarily bound to low-density lipoprotein (LDL) cholesterol.[2][4] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, producing pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids.[1][5] These products contribute to plaque formation, instability, and an increased risk of cardiovascular events.[1][4] Given its causal role in atherosclerosis, inhibition of Lp-PLA2 has been a therapeutic target for reducing cardiovascular risk.[2][6]
This guide provides a comparative overview of the effects of Lp-PLA2 inhibition on key biomarkers of cardiovascular risk. Due to the lack of publicly available data on a specific compound named "Lp-PLA2-IN-15," this guide will focus on darapladib, a well-studied Lp-PLA2 inhibitor, as a representative of its class. The data presented here is compiled from various preclinical and clinical studies to offer a comprehensive resource for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the effects of Lp-PLA2 inhibition (using darapladib as an example) on various cardiovascular risk biomarkers compared to placebo or baseline.
Table 1: Effect of Darapladib on Lp-PLA2 Activity and Inflammatory Biomarkers
| Biomarker | Treatment Group (Darapladib) | Control Group (Placebo) | Percentage Change from Baseline | Study Population | Reference |
| Lp-PLA2 Activity | Significant Reduction | No significant change | ~65% reduction | Patients with stable Coronary Heart Disease (CHD) | [7] |
| hs-CRP (mg/L) | Modest, non-significant reduction | No significant change | - | Patients with stable CHD | [7] |
| IL-6 (pg/mL) | Downregulation of IL-6 signaling pathways | No significant change | - | Murine model of angiotensin II-induced hypertension | [8] |
Table 2: Effect of Darapladib on Lipid Profile
| Biomarker | Treatment Group (Darapladib) | Control Group (Placebo) | Percentage Change from Baseline | Study Population | Reference |
| LDL-C (mg/dL) | No significant change | No significant change | - | Patients with stable CHD | [7] |
| HDL-C (mg/dL) | No significant change | No significant change | - | Patients with stable CHD | [7] |
| Triglycerides (mg/dL) | No significant change | No significant change | - | Patients with stable CHD | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of Lp-PLA2 and the workflow for evaluating its inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of Lp-PLA2 inhibitors.
1. Lp-PLA2 Activity Assay
-
Principle: This assay measures the enzymatic activity of Lp-PLA2 by detecting the hydrolysis of a specific substrate. A common method is a radiometric assay using a labeled platelet-activating factor (PAF) analog.
-
Protocol:
-
Plasma samples are incubated with a radiolabeled PAF substrate (e.g., [3H]PAF).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the radiolabeled product (e.g., [3H]acetate) is separated from the unreacted substrate using techniques like precipitation and centrifugation.
-
The radioactivity of the product is measured using a scintillation counter.
-
Lp-PLA2 activity is expressed as the amount of substrate hydrolyzed per unit of time per volume of plasma (e.g., nmol/min/mL).[9]
-
2. High-Sensitivity C-Reactive Protein (hs-CRP) Immunoassay
-
Principle: This is a quantitative immunoassay to measure the concentration of CRP in serum or plasma. High-sensitivity assays are used to detect low levels of inflammation associated with cardiovascular risk.
-
Protocol:
-
A monoclonal antibody specific for CRP is coated onto microplate wells.
-
Patient plasma or serum samples and standards are added to the wells, and CRP binds to the coated antibody.
-
After washing, a second, enzyme-linked polyclonal antibody specific for CRP is added, creating a "sandwich."
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is proportional to the amount of CRP in the sample and is measured using a microplate reader.
-
The concentration of hs-CRP is determined by comparing the sample's absorbance to a standard curve.
-
3. Interleukin-6 (IL-6) Immunoassay
-
Principle: Similar to the hs-CRP assay, this is a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) to measure the concentration of IL-6 in biological fluids.
-
Protocol:
-
A microplate is pre-coated with a monoclonal antibody specific for IL-6.
-
Standards and samples are pipetted into the wells, and any IL-6 present is bound by the immobilized antibody.
-
After washing, an enzyme-linked polyclonal antibody specific for IL-6 is added.
-
Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of IL-6 bound.
-
The color development is stopped, and the intensity of the color is measured.
-
4. Lipid Panel Analysis
-
Principle: Standardized enzymatic colorimetric assays are used to measure the concentrations of total cholesterol, HDL-C, and triglycerides. LDL-C is typically calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL.
-
Protocol:
-
Automated clinical chemistry analyzers are used for these measurements.
-
For HDL-C, a precipitation method or a direct homogeneous assay is used to separate HDL from other lipoproteins before cholesterol measurement.
-
For triglycerides, the enzymatic assay involves the hydrolysis of triglycerides to glycerol and free fatty acids.
-
For total cholesterol, cholesteryl esters are hydrolyzed, and the resulting cholesterol is oxidized in an enzymatic reaction that produces a colored product.
-
Conclusion
Inhibition of Lp-PLA2, as demonstrated by studies on darapladib, effectively reduces the activity of this pro-inflammatory enzyme. While the impact on systemic inflammatory markers like hs-CRP and lipid profiles appears to be modest or non-significant, preclinical studies suggest a more direct effect on the local inflammatory environment within the atherosclerotic plaque. The provided experimental protocols offer a standardized approach for researchers to evaluate the efficacy of new Lp-PLA2 inhibitors. Further research is needed to fully elucidate the clinical utility of targeting this pathway for the prevention of cardiovascular events.
References
- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Independent Validation of Lp-PLA2 Inhibitor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of known inhibitors targeting Lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in inflammation and cardiovascular disease. Due to the absence of publicly available data for a compound specifically designated "Lp-PLA2-IN-15," this document focuses on a comparative analysis of well-characterized Lp-PLA2 inhibitors, providing supporting experimental data and methodologies to aid in research and development efforts.
Introduction to Lp-PLA2
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In the bloodstream, it is primarily associated with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[1][2] The enzyme hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine and oxidized fatty acids.[3] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, including atherosclerosis and stroke, making it a significant therapeutic target.[4][5]
Comparative Analysis of Lp-PLA2 Inhibitor Binding Affinity
The inhibitory potency of compounds against Lp-PLA2 is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for prominent Lp-PLA2 inhibitors.
| Inhibitor | IC50 Value | Assay Conditions | Reference |
| Darapladib | 0.25 nM | Recombinant human Lp-PLA2, DNPG assay | [6] |
| Compound 40 | 32 nM | Whole human plasma assay | [7] |
| AX10185 | 27 nM | Human plasma assay | [7] |
| Compound 43 | 3 nM (rhLp-PLA2), 9 nM (plasma) | Recombinant human Lp-PLA2 and human plasma assays | [7] |
| HT-01 | 39 nM | Mouse Lp-PLA2 | [7] |
Experimental Protocol: Determination of Lp-PLA2 Inhibitory Activity
The following outlines a common methodology for determining the in vitro inhibitory activity of compounds against Lp-PLA2.
Objective: To determine the IC50 value of a test compound against human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine[8]
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[8]
Procedure:
-
Enzyme Preparation: Dilute the recombinant human Lp-PLA2 to a predetermined optimal concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: Add the diluted enzyme, assay buffer, and varying concentrations of the test compound to the wells of a 96-well microplate. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The hydrolysis of the substrate by Lp-PLA2 releases 4-nitrophenol, which can be detected spectrophotometrically.[8]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of an Lp-PLA2 inhibitor.
Caption: Experimental workflow for determining the IC50 of an Lp-PLA2 inhibitor.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The diagram below illustrates the pro-inflammatory signaling pathway involving Lp-PLA2 in the context of atherosclerosis.
Caption: Lp-PLA2 signaling in atherosclerosis.
References
- 1. Lipoprotein-associated phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 5. Lipoprotein-Associated Phospholipase A2 as a Novel Risk Marker for Cardiovascular Disease: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lp-PLA2 Inhibitors: GSK2647544 and Darapladib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2): GSK2647544 and Darapladib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, potency, pharmacokinetic profiles, and metabolic interactions to aid in research and development decisions. While the initial focus of this analysis was to include Lp-PLA2-IN-15, a thorough search of scientific literature and databases did not yield any public data for this compound. Therefore, this guide will focus on a comparison between GSK2647544 and the well-characterized clinical candidate, Darapladib.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] It is primarily produced by inflammatory cells such as macrophages and circulates in the bloodstream predominantly bound to low-density lipoprotein (LDL).[1] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] These products contribute to plaque instability and rupture, the primary cause of heart attacks and strokes.[4] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for the treatment of cardiovascular diseases.[5]
Biochemical and Pharmacological Profiles
Both GSK2647544 and Darapladib are potent and selective inhibitors of the Lp-PLA2 enzyme. Their primary mechanism of action is to block the catalytic activity of Lp-PLA2, thereby reducing the production of pro-inflammatory lipids.
Data Presentation: In Vitro Potency
The following table summarizes the in vitro potency of GSK2647544 and Darapladib against the Lp-PLA2 enzyme.
| Compound | Target | IC50 Value | Assay Conditions |
| GSK2647544 | Recombinant Human Lp-PLA2 | pIC50 of 10.8 (equivalent to ~0.16 nM) | PED6 assay[6] |
| Darapladib | Recombinant Human Lp-PLA2 | 0.25 nM | Not specified[7] |
| Human LDL Lp-PLA2 | 4 nM (for inhibition of lyso-PC production) | Copper-catalyzed oxidation of human LDL[8] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Pharmacokinetic Properties
The pharmacokinetic profiles of GSK2647544 and Darapladib have been characterized in clinical studies. Understanding their absorption, distribution, metabolism, and excretion is crucial for evaluating their therapeutic potential.
Data Presentation: Pharmacokinetic Parameters in Humans
| Parameter | GSK2647544 | Darapladib |
| Route of Administration | Oral | Oral |
| Tmax (median) | 1.4 hours[9] | ~5-6 hours (enteric-coated tablet)[10] |
| Terminal Half-life (t1/2) | 8 to 16 hours[11] | Not explicitly stated, but concentration declines over 96 hours[12] |
| Bioavailability | Orally available[13] | Low solubility and permeability (BCS Class 4)[10] |
| Brain Penetration | Yes, crosses the blood-brain barrier[9][11] | Not specified |
| Metabolism | Metabolized, with 20-40% of parent compound remaining after 120 minutes[9] | Primarily by CYP3A4, with minor contributions from other CYPs[10] |
Drug Metabolism and Potential for Drug-Drug Interactions
A critical aspect of drug development is assessing the potential for a new chemical entity to interact with other medications. This is often mediated by the cytochrome P450 (CYP) family of enzymes.
Data Presentation: CYP Enzyme Inhibition
| Compound | CYP Isoform | IC50 Value | Substrate |
| GSK2647544 | CYP3A4 | 0.12 µM | Atorvastatin[11] |
| CYP3A4 | 2.9 µM | Midazolam and Nifedipine[11] | |
| Darapladib | CYP3A4 | Primarily metabolized by, but specific IC50 for inhibition not provided in the search results. | Not applicable |
Note: GSK2647544 is classified as a moderate to strong inhibitor of CYP3A4.[11]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, producing pro-inflammatory mediators.
Experimental Workflow for IC50 Determination of Lp-PLA2 Inhibitors
Caption: A general workflow for determining the IC50 of an Lp-PLA2 inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays cited in this guide.
Lp-PLA2 Activity Assay (Thio-PAF Method)
This assay measures the enzymatic activity of Lp-PLA2 by monitoring the cleavage of a synthetic substrate, 2-thio-PAF.
Materials:
-
Recombinant human Lp-PLA2
-
2-thio-PAF (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.2)
-
Test inhibitor (GSK2647544 or Darapladib) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test inhibitor dilutions.
-
Add the recombinant Lp-PLA2 enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the 2-thio-PAF substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405-414 nm over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
CYP3A4 Inhibition Assay (Fluorometric Method)
This assay determines the potential of a compound to inhibit the activity of the CYP3A4 enzyme using a fluorogenic substrate.
Materials:
-
Human liver microsomes (source of CYP3A4)
-
CYP3A4 fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
Test inhibitor (GSK2647544 or Darapladib) at various concentrations
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the potassium phosphate buffer.
-
In a 96-well black microplate, add the human liver microsomes, the test inhibitor dilutions, and the potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Add the CYP3A4 fluorogenic substrate (BFC) to all wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Both GSK2647544 and Darapladib are highly potent inhibitors of Lp-PLA2, an enzyme implicated in the progression of atherosclerosis. GSK2647544 has demonstrated the ability to cross the blood-brain barrier, a potentially significant attribute for neurological indications. However, it also exhibits moderate to strong inhibition of CYP3A4, which could lead to drug-drug interactions. Darapladib, while extensively studied in large clinical trials for cardiovascular disease, is primarily metabolized by CYP3A4, which also presents a potential for drug interactions. The data and protocols presented in this guide offer a foundation for further research and development of Lp-PLA2 inhibitors as therapeutic agents. The lack of publicly available information on this compound highlights the importance of data transparency in advancing scientific discovery.
References
- 1. Lipoprotein-associated phospholipase A2 (Lp-PLA2) – possible diagnostic and risk biomarker in chronic ischaemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcbsm.com [bcbsm.com]
- 3. clevelandheartlab.com [clevelandheartlab.com]
- 4. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor Darapladib in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the safety, pharmacokinetics, pharmacodynamics, and drug-drug interaction potential of a selective Lp-PLA2 inhibitor (GSK2647544) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single and Multiple Dose Pharmacokinetics, Pharmacodynamics and Safety of the Novel Lipoprotein-Associated Phospholipase A2 Enzyme Inhibitor Darapladib in Healthy Chinese Subjects: An Open Label Phase-1 Clinical Trial | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
Assessing the Translational Potential of a Novel Lp-PLA2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the translational potential of a hypothetical novel Lp-PLA2 inhibitor, designated Lp-PLA2-IN-15, from animal models to human clinical trials. As no public data currently exists for a compound named "this compound," this analysis will use the well-characterized, though clinically challenging, Lp-PLA2 inhibitor darapladib as a benchmark. This comparative framework will allow researchers to evaluate the potential of new chemical entities targeting Lp-PLA2 by contextualizing key preclinical and clinical data points.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme implicated in the pathogenesis of inflammatory diseases, most notably atherosclerosis and, more recently, neurodegenerative disorders such as Alzheimer's disease and vascular dementia.[1][2][3][4][5] Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) particles in the blood and, upon hydrolysis of oxidized phospholipids, generates pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[6][7] These products are thought to contribute to endothelial dysfunction, inflammation, and the formation of unstable atherosclerotic plaques.[2][8]
The inhibition of Lp-PLA2, therefore, represents a therapeutic strategy to mitigate vascular inflammation and its consequences.[9][10][11] While the promise of this target has been significant, the clinical development of Lp-PLA2 inhibitors has faced hurdles, underscoring the importance of a robust translational medicine strategy.
Comparative Data Presentation
The following tables summarize key preclinical and clinical data for darapladib, which can serve as a comparative benchmark for assessing the translational potential of a new Lp-PLA2 inhibitor like this compound.
Table 1: Preclinical Efficacy of Lp-PLA2 Inhibitors in Animal Models
| Parameter | Animal Model | This compound (Hypothetical Target Profile) | Darapladib (Reported Data) | Citation(s) |
| Lp-PLA2 Activity Inhibition (Plasma) | Diabetic/Hypercholesterolemic Pigs | >80% | ~89% | [7] |
| ApoE-deficient Mice | >60% | >60% | [12] | |
| Atherosclerotic Plaque Reduction | ApoE-deficient Mice | Significant reduction in plaque area | Significant decrease in plaque area (~31%) | [12] |
| Diabetic/Hypercholesterolemic Pigs | Reduction in necrotic core area | Markedly reduced necrotic core area | [7][11] | |
| Reduction of Inflammatory Markers | ApoE-deficient Mice | ↓ hs-CRP, ↓ IL-6 | Significantly reduced hs-CRP and IL-6 | [12] |
| Angiotensin II-infused Mice | Attenuation of cardiac inflammation | Markedly reduced accumulation of CD45+CD11b+ monocytes | [13] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Species | This compound (Hypothetical Target Profile) | Darapladib (Reported Data) | Citation(s) |
| Route of Administration | Human | Oral | Oral | [14] |
| Bioavailability | Human | Good oral bioavailability | Orally active | [14] |
| Plasma Protein Binding | Human | High | Highly plasma protein bound (~99.9%) | [14] |
| Lp-PLA2 Activity Inhibition (Human) | Human | >60% at target dose | ~59-66% inhibition | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of experimental data. Below are representative protocols for key assays in the evaluation of Lp-PLA2 inhibitors.
Measurement of Serum Lp-PLA2 Activity
This assay is fundamental to assessing the pharmacodynamic effect of an inhibitor.
Principle: The enzymatic activity of Lp-PLA2 is measured using a synthetic substrate, such as 2-thio-PAF (platelet-activating factor). The hydrolysis of this substrate by Lp-PLA2 releases a thiol group, which then reacts with a chromogenic reagent, 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.
Protocol Outline:
-
Sample Preparation: Collect serum or plasma from the subject (animal or human).
-
Reaction Mixture: In a microplate well, combine the serum/plasma sample with a reaction buffer containing EGTA (to chelate calcium and inhibit other phospholipases) and DTNB.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) to allow for the reaction of any free thiols in the sample with DTNB.
-
Initiation of Reaction: Add the 2-thio-PAF substrate to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 414 nm over time using a microplate reader.
-
Calculation: The rate of change in absorbance is proportional to the Lp-PLA2 activity in the sample. Activity is typically expressed in nmol/min/mL.[12][13]
Assessment of Atherosclerotic Plaque Formation in ApoE-Deficient Mice
This in vivo model is a standard for evaluating anti-atherosclerotic therapies.
Protocol Outline:
-
Animal Model: Use male homozygous ApoE-deficient mice, which are genetically predisposed to developing atherosclerosis.
-
Diet: Feed the mice a high-fat, atherogenic diet to accelerate the development of atherosclerotic lesions.
-
Drug Administration: Administer the Lp-PLA2 inhibitor (e.g., this compound or darapladib) or a vehicle control to the mice daily via oral gavage for a specified period (e.g., 6 weeks).[12]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system. Carefully dissect the entire aorta.
-
En Face Staining: Open the aorta longitudinally, pin it flat, and stain with a lipid-soluble dye such as Sudan IV. This will stain the atherosclerotic plaques red.
-
Image Analysis: Capture high-resolution images of the stained aortas. Use image analysis software to quantify the total aortic surface area and the area covered by atherosclerotic plaques.
-
Data Expression: Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by plaques.[12]
Mandatory Visualizations
Signaling Pathway of Lp-PLA2 in Atherogenesis
Caption: Lp-PLA2 signaling cascade in atherosclerosis.
Translational Workflow for Lp-PLA2 Inhibitor Development
Caption: Preclinical to clinical translational workflow.
Discussion and Future Directions
The translational journey of Lp-PLA2 inhibitors has been informative for the field of cardiovascular drug development. While darapladib demonstrated robust target engagement and efficacy in preclinical models of atherosclerosis, it ultimately failed to show a significant benefit in reducing major adverse cardiovascular events in large phase III clinical trials when added to standard of care, which included statin therapy.[2]
This outcome highlights several key considerations for the development of new Lp-PLA2 inhibitors like this compound:
-
Patient Population: The role of Lp-PLA2 may be more pronounced in specific patient populations. For instance, there is growing evidence for its involvement in vascular dementia and Alzheimer's disease.[1][3][4] Future clinical trials could focus on these indications where the underlying pathology may be more directly driven by the inflammatory processes mediated by Lp-PLA2.
-
Biomarker Strategy: A refined biomarker strategy is essential. While Lp-PLA2 activity is a good pharmacodynamic marker of target engagement, its role as a predictive biomarker for clinical outcomes needs further elucidation.[8][15] Identifying patient subgroups with high Lp-PLA2 activity and a corresponding high risk of events may be crucial.
-
Differential Effects: The distribution of Lp-PLA2 between LDL and HDL particles may have different physiological consequences.[16] Inhibitors that selectively target the pro-inflammatory LDL-associated Lp-PLA2 could potentially offer a better therapeutic window.
-
Combination Therapies: The interaction with other lipid-lowering therapies, such as statins, needs to be carefully considered. Statins themselves can lower Lp-PLA2 levels, which may have contributed to the lack of additive benefit seen with darapladib.[10][11]
Conclusion
The development of a novel Lp-PLA2 inhibitor such as this compound requires a clear-eyed assessment of the lessons learned from previous clinical programs. While the therapeutic hypothesis remains compelling, the path to clinical success will likely involve a more nuanced approach to patient selection, indication, and biomarker utilization. By using the data from established inhibitors like darapladib as a benchmark, and by focusing on indications with a strong mechanistic link to Lp-PLA2-mediated inflammation beyond general atherosclerosis, the translational potential of new chemical entities in this class can be more effectively evaluated. The key will be to demonstrate not just target engagement, but a clinically meaningful impact in a well-defined patient population.
References
- 1. Plasma lipoprotein-associated phospholipase A2 activity in Alzheimer's disease, amnestic mild cognitive impairment, and cognitively healthy elderly subjects: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2, homocysteine, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Higher serum Lp-PLA2 is associated with cognitive impairment in Parkinson’s disease patients [frontiersin.org]
- 6. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Therapeutic Options to Reduce Lp-PLA2 Levels and the Potential Impact on Vascular Risk Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 13. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and safety of darapladib in subjects with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Lp-PLA2-IN-15
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds like Lp-PLA2-IN-15. This inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) is intended for laboratory research use only.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment. The following guidelines provide essential, immediate safety and logistical information for handling this solid compound.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Standard | Purpose |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects against splashes and airborne particles.[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | ASTM F739 | Prevents skin contact with the chemical. |
| Body | Laboratory coat or coveralls | Provides a barrier against spills and contamination.[3][4][5] | |
| Respiratory | Use in a well-ventilated area or fume hood. A respirator may be necessary for handling large quantities or if dust is generated. | NIOSH-approved | Minimizes inhalation of airborne particles. |
Chemical Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
| Aspect | Guideline | Rationale |
| Receiving | Upon receipt, inspect the container for any damage. | Ensures integrity of the product and prevents accidental exposure. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed. | Prevents degradation of the compound and accidental spills. |
| Handling | Handle in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. | Reduces the risk of inhaling the solid compound. |
| Hygiene | Wash hands thoroughly with soap and water after handling. Avoid eating, drinking, or smoking in the laboratory. | Prevents accidental ingestion and contamination.[4] |
Spill and Disposal Procedures
In the event of a spill or when disposing of waste, follow these established procedures to mitigate risks.
| Procedure | Action Steps |
| Spill Cleanup | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if dust is present. 3. For small spills, gently sweep up the solid material, avoiding dust generation. Use a wet paper towel to wipe the area. 4. For larger spills, use an absorbent material to contain the spill. 5. Place all contaminated materials in a sealed, labeled container for disposal. |
| Waste Disposal | 1. Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for chemical waste. 2. Treat all waste as hazardous unless determined otherwise.[2] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety and logistical measures, researchers can confidently work with this compound while maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's recommendations before handling any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
